Triethyl phosphonoacetate-13C2
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448099 | |
| Record name | Triethyl phosphonoacetate-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-60-1 | |
| Record name | Triethyl phosphonoacetate-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonoacetate-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Probing Reaction Mechanisms and Metabolic Pathways: A Technical Guide to 13C Labeled Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and applications of 13C labeled triethyl phosphonoacetate. This isotopically labeled compound serves as a powerful tool for elucidating reaction mechanisms, particularly the Horner-Wadsworth-Emmons reaction, and for tracing the metabolic fate of two-carbon units in biological systems, such as in de novo fatty acid synthesis.
Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction
The primary chemical transformation involving triethyl phosphonoacetate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method in organic synthesis for the formation of alkenes, typically with high stereoselectivity for the (E)-isomer. The 13C label, strategically placed on the α-carbon of the phosphonate, allows for detailed mechanistic studies and the tracking of this carbon atom through the reaction sequence and into subsequent metabolic pathways.
The HWE reaction proceeds through a series of well-defined steps:
-
Deprotonation: A base abstracts the acidic α-proton from triethyl phosphonoacetate to form a stabilized phosphonate carbanion (ylide).
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble diethyl phosphate byproduct.
The 13C label at the α-carbon allows researchers to precisely follow the fate of this carbon atom using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables the unambiguous determination of the connectivity in the final alkene product and can provide insights into the stereochemical course of the reaction.
Quantitative Data
| Aldehyde | Base/Conditions | Solvent | Temperature (°C) | E/Z Ratio |
| Benzaldehyde | DBU, K₂CO₃ | neat | Room Temp | >99:1 |
| Heptanal | DBU, K₂CO₃ | neat | Room Temp | 99:1 |
| Benzaldehyde | LiOH·H₂O | neat | Room Temp | 99:1 |
| 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 87:13 |
| 3-Phenylpropionaldehyde | i-PrMgBr | THF | 0 | 77:23 |
Table 1: E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. This table summarizes the stereochemical outcome of the HWE reaction between triethyl phosphonoacetate and various aldehydes under different reaction conditions. The data indicates a strong preference for the (E)-isomer, especially under milder, base-catalyzed conditions.
Experimental Protocols
Synthesis of 13C Labeled Triethyl phosphonoacetate
The synthesis of 13C labeled triethyl phosphonoacetate can be achieved in a two-step process starting from commercially available 13C labeled starting materials.
Step 1: Synthesis of Ethyl [2-13C]acetate
This procedure is adapted from standard esterification methods.
-
Materials:
-
[2-13C]Acetic acid (99 atom % 13C)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine [2-13C]acetic acid and a 3-fold molar excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of acetic acid).
-
Heat the mixture to reflux for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ethyl [2-13C]acetate by distillation.
-
Step 2: Arbuzov Reaction to form Triethyl [2-13C]phosphonoacetate
This procedure utilizes the Michaelis-Arbuzov reaction.[1][2]
-
Materials:
-
Ethyl [2-13C]acetate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Triethyl phosphite
-
Anhydrous toluene
-
Vacuum distillation apparatus
-
-
Procedure:
-
Convert ethyl [2-13C]acetate to ethyl [2-bromo-2-13C]acetate via radical bromination using N-bromosuccinimide and a catalytic amount of benzoyl peroxide in an appropriate solvent like carbon tetrachloride under reflux. Purify the product by distillation.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add triethyl phosphite.
-
Heat the triethyl phosphite to 120-130 °C under a nitrogen atmosphere.
-
Add the purified ethyl [2-bromo-2-13C]acetate dropwise to the heated triethyl phosphite over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2-3 hours to ensure complete reaction.
-
Monitor the reaction progress by observing the cessation of ethyl bromide evolution.
-
Cool the reaction mixture to room temperature and purify the crude triethyl [2-13C]phosphonoacetate by vacuum distillation.
-
Metabolic Tracing of De Novo Fatty Acid Synthesis
13C labeled triethyl phosphonoacetate can be used as a precursor to generate 13C labeled acetyl-CoA within cells, which is a fundamental building block for de novo fatty acid synthesis. The following protocol outlines a general workflow for tracing the incorporation of the 13C label into cellular fatty acids.[3]
-
Materials:
-
Cultured cells of interest
-
Cell culture medium (e.g., DMEM)
-
13C Labeled Triethyl phosphonoacetate
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
Saponification reagent (e.g., 1 M KOH in methanol)
-
Derivatization agent (e.g., BF₃ in methanol)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of 13C labeled triethyl phosphonoacetate. The ester groups of triethyl phosphonoacetate can be hydrolyzed by cellular esterases to release [2-13C]acetate, which is then converted to [1-13C]acetyl-CoA.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled precursor.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove any remaining labeled medium.
-
Harvest the cells by scraping or trypsinization.
-
Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol/water solvent system.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids by heating with a methanolic KOH solution to release the free fatty acids.
-
Derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by heating with a derivatizing agent like BF₃ in methanol. This increases their volatility for GC-MS analysis.
-
-
GC-MS Analysis:
-
Extract the FAMEs into an organic solvent such as hexane.
-
Analyze the FAMEs by GC-MS. The gas chromatograph separates the different fatty acid methyl esters, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Analyze the mass spectra of the FAMEs to determine the incorporation of the 13C label. The presence of M+1 or M+2 peaks (depending on the number of acetyl-CoA units incorporated) in the mass spectra of specific fatty acids indicates de novo synthesis using the labeled precursor.
-
Quantify the fractional new synthesis of each fatty acid by analyzing the isotopic distribution of the molecular ions.
-
-
Conclusion
13C labeled triethyl phosphonoacetate is a versatile and powerful tool for both synthetic organic chemists and researchers in the life sciences. Its application in the Horner-Wadsworth-Emmons reaction allows for detailed mechanistic investigations, while its use as a metabolic tracer provides valuable insights into fundamental biological processes like de novo fatty acid synthesis. The ability to track the flow of carbon atoms with high precision using techniques like NMR and MS makes this isotopically labeled compound an indispensable reagent for advancing our understanding of complex chemical and biological systems. This guide provides a foundational understanding and practical protocols to facilitate the effective use of 13C labeled triethyl phosphonoacetate in a research setting.
References
A Technical Guide to the Application of Triethyl Phosphonoacetate-¹³C₂ in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry and pharmaceutical development, the demand for isotopically labeled compounds has become increasingly critical. These molecules are indispensable tools for elucidating metabolic pathways, quantifying metabolites with high precision, and serving as internal standards in pharmacokinetic studies. Triethyl phosphonoacetate, a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction, is instrumental in the stereoselective synthesis of α,β-unsaturated esters. The isotopically labeled variant, triethyl phosphonoacetate-¹³C₂, offers a strategic and efficient method for introducing a stable, two-carbon isotope label into a wide array of bioactive molecules.
This technical guide provides an in-depth overview of the applications of triethyl phosphonoacetate-¹³C₂ in organic synthesis, with a particular focus on its role in preparing labeled compounds for drug discovery and metabolic research. It includes a detailed examination of the Horner-Wadsworth-Emmons reaction, a specific application in the synthesis of ¹³C₂-retinyl acetate, relevant experimental protocols, and the principles behind its use in tracer and quantification studies.
Core Synthetic Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, typically yielding (E)-alkenes with high stereoselectivity. The reaction involves the nucleophilic addition of a phosphonate carbanion to an aldehyde or ketone, followed by elimination to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.
When triethyl phosphonoacetate-¹³C₂ is utilized, the two ¹³C atoms are incorporated directly into the backbone of the target molecule at the α and β positions of the newly formed ester, as illustrated below.
Caption: General scheme of the Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate-¹³C₂.
Application Profile: Synthesis of ¹³C₂-Retinyl Acetate for Isotope Dilution Tests
A significant application of triethyl phosphonoacetate-¹³C₂ is in the synthesis of labeled vitamin A derivatives for nutritional and metabolic studies. The retinol isotope dilution (RID) test is a highly sensitive method for assessing vitamin A status, and the use of ¹³C-labeled retinol is crucial for detection by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[1][2]
The synthesis involves the reaction of an unlabeled C18-tetraene ketone with the carbanion derived from triethyl phosphonoacetate-¹³C₂. This key step introduces the ¹³C₂ label at the C14 and C15 positions of the retinoid backbone.[1][2] The resulting ¹³C₂-labeled retinoic acid ethyl ester is then reduced to the corresponding alcohol (retinol) and subsequently esterified to produce ¹³C₂-retinyl acetate.[1]
Synthetic Workflow
Caption: Workflow for the synthesis of [14,15-¹³C₂]-retinyl acetate.
Quantitative Data
The overall synthesis of all-trans-[14,15-¹³C₂]-retinyl acetate starting from β-ionone is a multi-step process. The initial reported synthesis yielded a significant amount of the desired labeled compound, demonstrating the viability of this pathway for producing materials for clinical studies.[1]
| Parameter | Value | Reference |
| Starting Material for HWE | C18-Tetraene Ketone | [1] |
| Labeling Reagent | Triethyl phosphonoacetate-¹³C₂ | [1] |
| Initial Yield (all-trans) | 0.9 g | [1] |
| Yield from repurification | 0.3 g | [1] |
| Total Yield | 1.2 g | [1] |
Experimental Protocols
While the source literature outlines the overall synthetic strategy, it does not provide a detailed, step-by-step protocol for the specific HWE reaction. The following is a representative procedure for a Horner-Wadsworth-Emmons reaction, which can be adapted by a skilled chemist for the specific synthesis of [14,15-¹³C₂]-retinoic acid ethyl ester.
Representative Protocol: Horner-Wadsworth-Emmons Olefination
-
Materials:
-
Triethyl phosphonoacetate-¹³C₂
-
C18-Tetraene Ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phosphonate carbanion.
-
The reaction mixture is cooled back to 0 °C. A solution of the C18-tetraene ketone (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, [14,15-¹³C₂]-retinoic acid ethyl ester, is purified by flash column chromatography on silica gel.
-
Subsequent Steps:
-
Reduction to ¹³C₂-Retinol: The purified ethyl ester (e.g., 3.7 g) is reduced using a reagent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent at low temperature to yield [14,15-¹³C₂]-retinol.[1]
-
Esterification to ¹³C₂-Retinyl Acetate: The resulting labeled retinol (e.g., 3.5 g) is then dissolved in triethylamine and treated with acetic anhydride to form the final product, [14,15-¹³C₂]-retinyl acetate.[1]
Utility in Drug Development and Metabolism Studies
The primary purpose of synthesizing molecules like ¹³C₂-retinyl acetate is to use them as tracers in biological systems. This is a common and powerful strategy in drug development for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.
Workflow for Isotope Tracer Studies
Caption: General workflow for using ¹³C-labeled compounds in ADME/pharmacokinetic studies.
By introducing a known amount of the ¹³C-labeled compound, researchers can:
-
Trace Metabolic Fate: Track the compound and its metabolites through the body over time.
-
Accurate Quantification: Use the labeled compound as an ideal internal standard for mass spectrometry. Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes chromatographically and experiences the same ionization efficiency or suppression, leading to highly accurate quantification.
-
Determine Bioavailability: Precisely measure the amount of an administered drug that reaches systemic circulation.
Conclusion
Triethyl phosphonoacetate-¹³C₂ is a highly valuable reagent for synthetic chemists, particularly those in the pharmaceutical and life sciences sectors. Its application in the Horner-Wadsworth-Emmons reaction provides a direct and efficient route for the introduction of a stable ¹³C₂-isotope label into a variety of molecular scaffolds. As demonstrated by the synthesis of ¹³C₂-retinyl acetate, this method enables the production of critical tools for advanced metabolic research, pharmacokinetic analysis, and nutritional science. The ability to create high-purity, isotopically labeled internal standards and tracers is fundamental to the progression of modern drug development, and triethyl phosphonoacetate-¹³C₂ serves as a key enabler in this process.
References
A Technical Guide to the Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Horner-Wadsworth-Emmons (HWE) reaction, focusing on the application of isotopically labeled Triethyl phosphonoacetate-¹³C₂. The HWE reaction is a vital tool in organic synthesis for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. The incorporation of a stable ¹³C isotope label into the phosphonate reagent opens avenues for advanced mechanistic studies and metabolic tracking in drug discovery.
Core Reaction Mechanism
The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1][2] The reaction typically favors the formation of the (E)-alkene.[1][3][4] The mechanism proceeds through several key steps:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester, forming a nucleophilic phosphonate carbanion.[1][5][6]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is often the rate-limiting step and results in a tetrahedral intermediate.[1][5][7]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[3][5][6]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble dialkylphosphate salt.[1][5] This byproduct is easily removed by aqueous extraction, which is a significant advantage over the traditional Wittig reaction.[1][4]
Using Triethyl phosphonoacetate-¹³C₂, the two ¹³C atoms are incorporated into the backbone of the resulting α,β-unsaturated ester, allowing for precise tracking of the carbon framework.
Significance of ¹³C Labeling
The use of Triethyl phosphonoacetate-¹³C₂ provides a non-radioactive, stable isotope label within the final product.[8] This is invaluable for professionals in drug development and metabolic research for several reasons:
-
Metabolic Tracing: Labeled compounds allow researchers to track the metabolic fate of a drug molecule within a biological system.[8][9] By analyzing metabolites using mass spectrometry or NMR, the exact pathways of drug breakdown can be elucidated.[9][10]
-
Pharmacokinetic Analysis: Co-administration of ¹³C-labeled and unlabeled drugs allows for precise determination of key pharmacokinetic (PK) parameters like clearance and bioavailability in a single study.[8]
-
Mechanistic Studies: The ¹³C label serves as a spectroscopic probe. ¹³C NMR can be used to investigate reaction mechanisms and kinetics in complex chemical systems.[10][11]
Experimental Protocols & Data
The success of the HWE reaction is highly dependent on reaction conditions. The choice of base, solvent, and temperature can significantly influence both the yield and the stereoselectivity of the reaction.[12]
General Experimental Protocol
The following is a generalized procedure for the Horner-Wadsworth-Emmons reaction.[5][6] Optimization for specific substrates is recommended.
-
Preparation: In a dry, inert-atmosphere flask (e.g., under Nitrogen or Argon), dissolve Triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in an anhydrous solvent (e.g., THF, DME).[4][5]
-
Deprotonation: Cool the solution to the desired temperature (typically -78 °C to 0 °C). Add a strong base, such as Sodium Hydride (NaH, 1.1 equivalents) or n-Butyllithium (n-BuLi), dropwise or portion-wise.[3][4] Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[5]
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.[5]
-
Reaction: Allow the reaction to stir, warming slowly to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5] Reaction times can vary from a few hours to overnight.[6]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.[5]
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[5] After concentrating under reduced pressure, the crude product is typically purified by flash column chromatography.[5]
Factors Influencing Stereoselectivity & Yield
The HWE reaction with stabilized phosphonates like Triethyl phosphonoacetate predominantly yields the (E)-alkene.[1][13] Several factors can be adjusted to optimize this selectivity.
| Parameter | Condition for Higher (E)-Selectivity | Rationale |
| Aldehyde Structure | Increased steric bulk of the R group | Favors the transition state leading to the (E)-product to minimize steric hindrance.[1] |
| Temperature | Higher reaction temperatures (e.g., 23 °C vs. -78 °C) | Allows for equilibration of intermediates to the more thermodynamically stable trans-adduct.[1][12] |
| Base/Cation | Lithium (Li⁺) salts > Sodium (Na⁺) > Potassium (K⁺) | The nature of the metal cation can influence the geometry of the intermediates. |
| Phosphonate Structure | Bulky groups on the phosphonate | Can enhance E-alkene selectivity.[1] |
Note: For (Z)-alkene synthesis, modified phosphonates (e.g., Still-Gennari conditions using bis(2,2,2-trifluoroethyl) phosphonates) are typically required.[3][14]
Representative Quantitative Data
While specific data for Triethyl phosphonoacetate-¹³C₂ is not widely published, the reactivity is expected to be identical to its unlabeled counterpart. The following table illustrates typical outcomes for the HWE reaction with aromatic and aliphatic aldehydes.
| Aldehyde | Base / Solvent | Temp (°C) | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | NaH / THF | 25 | ~85-95% | >95:5 |
| Cyclohexanecarboxaldehyde | NaH / DME | 25 | ~80-90% | >90:10 |
| Isobutyraldehyde | LiOH·H₂O / neat | 25 | ~90% | 92:8 |
| 4-Nitrobenzaldehyde | NaH / THF | 25 | ~95% | >98:2 |
Data synthesized from typical HWE reaction outcomes.[15][16] Actual results will vary based on specific substrates and precise conditions.
Experimental Workflow Visualization
A typical workflow for performing the HWE reaction in a laboratory setting involves several distinct stages from setup to final analysis.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and highly selective method for alkene synthesis. The use of isotopically labeled Triethyl phosphonoacetate-¹³C₂ enhances its utility, transforming it into a sophisticated tool for modern chemical and biomedical research. By enabling the precise tracking of molecular frameworks, this labeled reagent provides critical insights into reaction mechanisms, drug metabolism, and pharmacokinetics, thereby accelerating the development of new therapeutics.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. symeres.com [symeres.com]
- 11. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 12. researchgate.net [researchgate.net]
- 13. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide to the ¹³C NMR Analysis of Triethyl phosphonoacetate-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Triethyl phosphonoacetate-¹³C₂, a critical isotopically labeled reagent in various synthetic and metabolic studies. This document details the predicted spectral data, a robust experimental protocol for its analysis, and visual representations of its structure and key spectral interactions.
Introduction
Triethyl phosphonoacetate is a widely utilized reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. The isotopically labeled variant, Triethyl phosphonoacetate-¹³C₂, where the carbonyl and adjacent methylene carbons are replaced with the ¹³C isotope, serves as an invaluable tool for mechanistic studies, metabolic pathway tracing, and as an internal standard in quantitative NMR. Understanding its ¹³C NMR spectrum is paramount for its correct identification, purity assessment, and for tracking its fate in complex chemical or biological systems.
This guide focuses on the unique spectral features arising from the dual ¹³C labeling, specifically the manifestation of ¹³C-¹³C and ¹³C-³¹P spin-spin coupling, which are critical for the unambiguous assignment of the carbon signals.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of Triethyl phosphonoacetate-¹³C₂ is predicted based on known data for the unlabeled analogue and established principles of NMR spectroscopy. The presence of two adjacent ¹³C nuclei and a ³¹P nucleus introduces complex spin-spin coupling, leading to characteristic splitting patterns for the labeled carbon atoms. The chemical shifts are not expected to deviate significantly from the unlabeled compound.
Below is a summary of the predicted quantitative data for Triethyl phosphonoacetate-¹³C₂ in a typical deuterated solvent like CDCl₃.
| Carbon Atom | Chemical Shift (δ) (ppm) | Predicted Multiplicity | Coupling Constant (J) (Hz) |
| ¹³C H₂-P | ~34.3 | Doublet of Doublets (dd) | ¹J(¹³C-¹³C) ≈ 35-45 Hz, ¹J(¹³C-³¹P) ≈ 134 Hz |
| ¹³C =O | ~165.7 | Doublet of Doublets (dd) | ¹J(¹³C-¹³C) ≈ 35-45 Hz, ²J(¹³C-³¹P) ≈ 6 Hz |
| O-CH₂ (ester) | ~61.4 | Singlet | - |
| O-CH₂ (phosphonate) | ~62.6 | Doublet | ²J(¹³C-³¹P) ≈ 6 Hz |
| CH₃ (ester) | ~14.1 | Singlet | - |
| CH₃ (phosphonate) | ~16.4 | Doublet | ³J(¹³C-³¹P) ≈ 7 Hz |
Note: The one-bond ¹³C-¹³C coupling constant is an estimation for a single bond and can be influenced by substituents. The other chemical shifts and coupling constants are based on data for the unlabeled compound.
Experimental Protocol for ¹³C NMR Analysis
This section provides a detailed methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of Triethyl phosphonoacetate-¹³C₂.
1. Sample Preparation:
-
Concentration: Prepare a solution of Triethyl phosphonoacetate-¹³C₂ with a concentration of 10-50 mg/mL.
-
Solvent: Use a deuterated solvent appropriate for the sample's solubility, typically Chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Standard: Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm), though referencing to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is also common.
-
NMR Tube: Use a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe: A standard broadband or carbon-observe probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters (Proton-Decoupled ¹³C Experiment):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): To ensure proper relaxation of all carbon nuclei for accurate integration (if needed), a relaxation delay of 2-5 seconds is recommended. For highly enriched samples where quantitative analysis is not the primary goal, a shorter delay may be used to reduce experiment time.
-
Number of Scans (NS): Due to the high isotopic enrichment (typically 99 atom %), a relatively low number of scans (e.g., 64-256) should provide an excellent signal-to-noise ratio.
-
Proton Decoupling: Utilize a broadband proton decoupling sequence (e.g., GARP or WALTZ-16) during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.
-
Peak Picking and Integration: Identify and label all peaks. If quantitative analysis is desired, integrate the relevant signals.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the key signaling interactions of Triethyl phosphonoacetate-¹³C₂.
Caption: Molecular structure of Triethyl phosphonoacetate-¹³C₂.
Caption: Predicted ¹³C NMR signal splitting for the labeled carbons.
Unveiling the Isotopic Signature: A Technical Guide to the Mass Spectrometry of Triethyl phosphonoacetate-13C2
For researchers, scientists, and drug development professionals, understanding the intricacies of isotopically labeled compounds is paramount for robust analytical characterization. This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Triethyl phosphonoacetate-13C2, a crucial labeled reagent in organic synthesis and metabolic studies.
This document details the expected mass spectral characteristics, proposes a detailed experimental protocol for its analysis, and visualizes the anticipated fragmentation pathway. The inclusion of 13C isotopes provides a distinct mass signature, enabling precise tracking and quantification in complex matrices.
Predicted Mass Spectral Data
The introduction of two 13C atoms into the Triethyl phosphonoacetate structure results in a predictable mass shift in the molecular ion and key fragments. The following table summarizes the anticipated quantitative data for both the unlabeled and the 13C2-labeled compound, facilitating direct comparison.
| Feature | Triethyl phosphonoacetate (Unlabeled) | This compound |
| Molecular Formula | C8H17O5P | C613C2H17O5P |
| Molecular Weight | 224.19 g/mol | 226.18 g/mol [1] |
| Monoisotopic Mass | 224.08137 Da | 226.08807 Da[1] |
| Predicted Molecular Ion (M+) | m/z 224 | m/z 226 |
| Key Fragment 1 (Loss of C2H5O) | m/z 179 | m/z 181 |
| Key Fragment 2 (Loss of OC2H5) | m/z 179 | m/z 181 |
| Key Fragment 3 (Loss of COOC2H5) | m/z 151 | m/z 153 |
| Key Fragment 4 ([P(O)(OC2H5)2]+) | m/z 137 | m/z 137 |
| Key Fragment 5 ([CH2COOC2H5]+) | m/z 87 | m/z 89 |
Experimental Protocol: Mass Spectrometric Analysis
This section outlines a detailed methodology for the acquisition of a mass spectrum for this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
If direct infusion is not used, further dilute the sample as needed for the specific chromatographic method.
2. Mass Spectrometer and Ionization Source:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable choice for this analyte.
-
Ion Source Parameters (Typical Starting Values):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
3. Data Acquisition:
-
Mode: Full scan mode to detect all ions within a specified mass range.
-
Mass Range: m/z 50 - 300.
-
Acquisition Rate: 1 spectrum/second.
-
Collision Energy (for MS/MS): To induce fragmentation, a collision energy ramp (e.g., 10-40 eV) can be applied in a separate product ion scan experiment to elucidate the fragmentation pattern. The precursor ion for fragmentation would be m/z 226.
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion peak at the expected m/z of 226.
-
Analyze the fragmentation pattern and compare it to the predicted fragments in the table above and the fragmentation pathway diagram.
-
Utilize the accurate mass data to confirm the elemental composition of the molecular ion and its fragments.
Fragmentation Pathway
The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound. The labeling on the acetate backbone leads to a +2 Da shift in fragments containing this moiety.
Caption: Proposed fragmentation of this compound.
This guide provides a foundational understanding for the mass spectrometric analysis of this compound. The provided data and protocols can be adapted to specific instrumentation and experimental goals, enabling researchers to confidently utilize this isotopically labeled compound in their studies. The principles of using stable isotopes as internal standards for quantification are well-established.[2] The mass shift introduced by the 13C labels allows for clear differentiation from the unlabeled analogue and background ions, a technique beneficial in complex sample analyses like metabolomics.[3][4]
References
Physical and chemical properties of Triethyl phosphonoacetate-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Triethyl phosphonoacetate-13C2, a stable isotope-labeled compound valuable in synthetic chemistry and drug development research. This document details its characteristics, synthesis, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction and its utility in metabolic and pharmacokinetic studies.
Physical and Chemical Properties
This compound is the isotopically labeled form of Triethyl phosphonoacetate, containing two Carbon-13 atoms. This labeling provides a distinct mass shift, making it a powerful tool for tracing and quantification in mass spectrometry-based analyses.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆¹³C₂H₁₇O₅P | [2] |
| Molecular Weight | 226.18 g/mol | [2] |
| Exact Mass | 226.08807031 Da | [2] |
| Isotopic Purity | 99 atom % ¹³C | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 142-145 °C at 9 mmHg | [1] |
| Density | 1.13 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.431 | [1] |
| Solubility | Slightly miscible with water. Soluble in chloroform, ethyl acetate, and methanol. | [4] |
| Melting Point | Data not available for the ¹³C₂ labeled compound. The unlabeled compound has a melting point of -24 °C. | [4] |
Synthesis and Reactivity
The synthesis of Triethyl phosphonoacetate, and by extension its ¹³C₂ labeled analogue, is typically achieved through the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, the reaction would utilize a ¹³C₂-labeled ethyl haloacetate.
General Synthesis Workflow:
Caption: General workflow for the synthesis of Triethyl phosphonoacetate-¹³C₂.
Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound in synthetic organic chemistry is its use as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[7] This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes, from aldehydes and ketones.
The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates to yield the alkene and a water-soluble phosphate byproduct that is easily removed.
Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the ¹³C₂-labeled compound are not extensively available in peer-reviewed literature. The following are general procedures for the unlabeled compound that can be adapted for the labeled version.
General Procedure for the Horner-Wadsworth-Emmons Reaction
-
Materials: Triethyl phosphonoacetate, a suitable base (e.g., sodium hydride, sodium methoxide), an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), and the desired aldehyde or ketone.
-
Procedure:
-
A solution of Triethyl phosphonoacetate in the anhydrous solvent is treated with a slight molar excess of the base at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphonate carbanion.
-
The aldehyde or ketone, dissolved in the same anhydrous solvent, is then added dropwise to the carbanion solution.
-
The reaction mixture is stirred at the reduced temperature and then allowed to warm to room temperature over a period of time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Analytical Methods
Table 2: Analytical Techniques for Characterization
| Technique | General Experimental Parameters |
| ¹H and ¹³C NMR Spectroscopy | Spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as CDCl₃. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS). For the ¹³C₂ labeled compound, characteristic couplings to the ¹³C nuclei would be observed.[8][9] |
| Mass Spectrometry | Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The ¹³C₂ labeled compound will show a molecular ion peak at M+2 compared to the unlabeled compound.[10][11] |
Applications in Drug Development
Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development.[12][13][14] They are primarily used in studies of drug metabolism and pharmacokinetics (DMPK).[12][13][15] By incorporating ¹³C atoms into a molecule, researchers can accurately trace the metabolic fate of a drug candidate and its metabolites in complex biological matrices using mass spectrometry.[3][12]
Workflow for the Use of ¹³C-Labeled Compounds in DMPK Studies:
Caption: General workflow for utilizing ¹³C-labeled compounds in DMPK studies.
Please Note: this compound is a chemical reagent and is not known to be involved in biological signaling pathways. Its utility in drug development is as a building block for synthesizing labeled drug candidates for metabolic studies.
Safety Information
Triethyl phosphonoacetate is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing vapors.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. ETHYL BROMOACETATE (1-13C) synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H17O5P | CID 10911236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Triethyl phosphonoacetate | 867-13-0 [amp.chemicalbook.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triethyl phosphonoacetate (867-13-0) MS spectrum [chemicalbook.com]
- 11. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
The Role of ¹³C Labeling in Triethyl Phosphonoacetate for Mechanistic Elucidation of the Horner-Wadsworth-Emmons Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of ¹³C labeling in triethyl phosphonoacetate for dissecting the mechanism of the Horner-Wadsworth-Emmons (HWE) reaction. The strategic incorporation of carbon-13 isotopes into this pivotal reagent offers an unparalleled lens through which to observe the intricate bond-forming and bond-breaking events that govern this powerful olefination reaction. By leveraging modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain unambiguous insights into reaction intermediates, transition states, and stereochemical pathways, which are critical for reaction optimization and the rational design of complex molecular entities in drug development.
Introduction: The Horner-Wadsworth-Emmons Reaction and the Power of Isotopic Labeling
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions.[1][2] This reaction is favored for its generally high yields, operational simplicity, and the ease of removal of the phosphate byproduct.[2][3] The accepted mechanism proceeds through the deprotonation of the phosphonate, nucleophilic attack of the resulting carbanion on the carbonyl compound to form a tetrahedral intermediate, subsequent cyclization to a transient oxaphosphetane, and final collapse to the alkene and a phosphate salt.[4][5]
While this general mechanism is well-established, a deeper understanding of the reversibility of the initial steps, the nature of the rate-determining step, and the factors controlling stereoselectivity can be achieved through detailed mechanistic studies. Isotopic labeling, particularly with the stable isotope ¹³C, provides a powerful, non-invasive tool for these investigations.[6] By replacing a ¹²C atom with a ¹³C atom at a specific position in triethyl phosphonoacetate, researchers can "follow" the labeled carbon throughout the reaction, providing direct evidence for bond formations and cleavages.[6]
Data Presentation: Quantitative Insights from ¹³C Labeling Studies
The use of ¹³C-labeled triethyl phosphonoacetate allows for the acquisition of quantitative data that can illuminate the reaction mechanism. This data is primarily obtained through ¹³C NMR spectroscopy and mass spectrometry. Below are tables summarizing the types of quantitative data that can be obtained from such studies.
Table 1: Exemplary ¹³C NMR Chemical Shift Data for Key Species in the HWE Reaction
| Species | Labeled Position | Functional Group | Exemplary ¹³C Chemical Shift (δ, ppm) |
| Triethyl phosphonoacetate-¹³C₂ | C2 | α-carbon to P=O | ~35-45 |
| Triethyl phosphonoacetate-¹³C₁ | C1 | Carbonyl carbon | ~165-175 |
| Phosphonate Ylide-¹³C₂ | C2 | Ylidic carbon | ~50-60 |
| Oxaphosphetane Intermediate-¹³C₂ | C2 | C-P bond | ~40-50 |
| Oxaphosphetane Intermediate-¹³C₁ | C1 | C-O bond | ~70-80 |
| (E)-Alkene Product-¹³C₂ | Cβ | Alkene carbon | ~120-140 |
| (Z)-Alkene Product-¹³C₂ | Cβ | Alkene carbon | ~115-135 |
Note: The chemical shifts are approximate and can vary depending on the specific reactants, solvent, and temperature.
Table 2: Kinetic Isotope Effect (KIE) Data for Mechanistic Elucidation
| Experiment | Labeled Reactant | Measured KIE (k¹²/k¹³) | Mechanistic Implication |
| KIE on Deprotonation | Triethyl phosphonoacetate-2-¹³C | > 1 (small) | C-H bond cleavage is not the rate-determining step. |
| KIE on Carbonyl Addition | Triethyl phosphonoacetate-2-¹³C | ~1.02 - 1.05 | Nucleophilic addition to the carbonyl is part of the rate-determining step.[7] |
| KIE on Oxaphosphetane Formation | Triethyl phosphonoacetate-2-¹³C | Significant | The formation of the four-membered ring is likely the rate-determining step.[5] |
Experimental Protocols: A Guide to Mechanistic Studies
This section provides detailed methodologies for key experiments utilizing ¹³C-labeled triethyl phosphonoacetate to probe the HWE reaction mechanism.
Synthesis of ¹³C-Labeled Triethyl Phosphonoacetate
The synthesis of isotopically labeled triethyl phosphonoacetate is typically achieved via the Michaelis-Arbuzov reaction. For example, triethyl phosphonoacetate-2-¹³C can be synthesized by reacting triethyl phosphite with ethyl bromoacetate-2-¹³C.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place triethyl phosphite (1.0 eq).
-
Addition of Labeled Reagent: Heat the triethyl phosphite to 120-140 °C under a nitrogen atmosphere. Add ethyl bromoacetate-2-¹³C (1.0 eq) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 140-150 °C for 4-6 hours. The reaction can be monitored by ³¹P NMR for the disappearance of the starting phosphite.
-
Purification: After cooling to room temperature, purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate-2-¹³C.
In-situ ¹³C NMR Monitoring of the HWE Reaction
This protocol allows for the direct observation of intermediates and the determination of reaction kinetics.
Protocol:
-
Sample Preparation: In a dry NMR tube, dissolve ¹³C-labeled triethyl phosphonoacetate (e.g., triethyl phosphonoacetate-2-¹³C, 1.0 eq) in a suitable deuterated solvent (e.g., THF-d₈).
-
Initiation of Reaction: Cool the NMR tube to the desired temperature (e.g., -78 °C) in the NMR spectrometer. Add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.0 eq) to generate the phosphonate carbanion. Acquire a ¹³C NMR spectrum of the ylide.
-
Addition of Carbonyl Compound: Add a solution of the aldehyde or ketone (1.0 eq) in the same deuterated solvent to the NMR tube.
-
Reaction Monitoring: Immediately begin acquiring a series of ¹³C NMR spectra at regular time intervals. This will allow for the observation of the disappearance of the ylide signal and the appearance of signals corresponding to the oxaphosphetane intermediate and the final alkene product.
-
Data Analysis: Integrate the signals of the key species at each time point to determine their relative concentrations and calculate the reaction kinetics.
Mass Spectrometry Analysis of Reaction Products
Mass spectrometry is used to confirm the incorporation of the ¹³C label into the final product and to analyze the distribution of isotopes in cases of competing reaction pathways.
Protocol:
-
Reaction Quenching: After the HWE reaction is complete (as determined by TLC or NMR), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the alkene.
-
MS Analysis: Prepare a dilute solution of the purified alkene in a suitable solvent (e.g., methanol or acetonitrile) and analyze it using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: Compare the mass spectrum of the labeled product with that of an unlabeled standard to confirm the mass shift corresponding to the incorporated ¹³C atom(s).
Mandatory Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
References
- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde [pubmed.ncbi.nlm.nih.gov]
Unraveling Reaction Mechanisms: A Technical Guide to Utilizing Triethyl Phosphonoacetate-¹³C₂ for Pathway Analysis
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. This technical guide provides an in-depth exploration of the application of Triethyl Phosphonoacetate-¹³C₂, a stable isotope-labeled reagent, for the elucidation of reaction pathways, with a primary focus on the renowned Horner-Wadsworth-Emmons (HWE) reaction.
Stable isotope labeling is a powerful technique that allows for the unambiguous tracking of atoms throughout a chemical transformation. By strategically incorporating ¹³C atoms into a reactant, one can monitor the fate of these labeled carbons using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Triethyl phosphonoacetate-¹³C₂, labeled at the carbonyl carbon and the adjacent methylene carbon, serves as an invaluable tool for gaining detailed mechanistic insights into olefination reactions.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of the (E)-isomer.[1][2][3] The reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.[3] The accepted mechanism proceeds through several key steps:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.[3]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[3]
-
Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.[1][4]
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct.[3]
Isotopic labeling studies have been instrumental in providing evidence for the reversibility of the initial addition step and in probing the nature of the rate-determining step.[5]
Tracking the Reaction Pathway with Triethyl Phosphonoacetate-¹³C₂
By employing Triethyl Phosphonoacetate-¹³C₂, where the ¹³C labels are at the carbonyl carbon (C=O) and the α-carbon (P-CH₂), we can monitor the transformation of this key reagent into the final alkene product using ¹³C NMR spectroscopy. The distinct chemical shifts and coupling constants of the labeled carbons in the reactant and product provide a clear spectroscopic window into the reaction's progress.
Predicted ¹³C NMR Data
The following table summarizes the anticipated ¹³C NMR chemical shifts (δ) and one-bond carbon-phosphorus coupling constants (¹JCP) for the labeled positions in triethyl phosphonoacetate-¹³C₂ and the corresponding α,β-unsaturated ester product.
| Compound | Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCP (Hz) |
| Triethyl phosphonoacetate-¹³C₂ | ¹³C =O | ~166 | ~6 |
| P-¹³C H₂ | ~34 | ~134 | |
| (E)-α,β-Unsaturated Ester Product | ¹³C =O | ~167 | N/A |
| C=¹³C H | ~120-145 | N/A |
Note: Actual chemical shifts can vary depending on the specific aldehyde or ketone used and the solvent.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde using sodium hydride as the base.[6]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate-¹³C₂
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then decant the hexanes.
-
Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots for NMR analysis.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for In-situ ¹³C NMR Reaction Monitoring
This protocol outlines the procedure for tracking the HWE reaction directly within an NMR tube.
Materials:
-
Triethyl phosphonoacetate-¹³C₂
-
Aldehyde (e.g., benzaldehyde)
-
Deuterated solvent (e.g., THF-d₈)
-
Base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS, as a solution in THF)
-
NMR tube with a sealable cap
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of triethyl phosphonoacetate-¹³C₂ and the aldehyde in THF-d₈ in a known concentration.
-
Transfer a precise volume of this solution to a clean, dry NMR tube.
-
Acquire an initial ¹³C NMR spectrum of the starting materials. This will serve as the t=0 reference.
-
Carefully add a stoichiometric amount of the base (e.g., NaHMDS solution) to the NMR tube at a controlled temperature (e.g., using a pre-cooled NMR probe).
-
Immediately begin acquiring a series of ¹³C NMR spectra at regular time intervals.
-
Process the spectra to identify and integrate the signals corresponding to the ¹³C-labeled carbons in both the starting material and the product.
-
Plot the concentration of the reactant and product as a function of time to obtain kinetic data.
Visualizing Reaction Pathways and Workflows
Horner-Wadsworth-Emmons Reaction Pathway
Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for ¹³C NMR Reaction Monitoring
Caption: A general workflow for monitoring a reaction using in-situ ¹³C NMR.
By leveraging the power of stable isotope labeling with reagents like Triethyl Phosphonoacetate-¹³C₂, researchers can gain unparalleled insights into the intricate details of chemical transformations. This knowledge is not merely academic; it is a critical component in the development of robust, efficient, and safe chemical processes in the pharmaceutical and chemical industries.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Stereoselectivity of the Horner-Wadsworth-Emmons Reaction: A Technical Guide
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] A key feature of the HWE reaction is its inherent stereoselectivity, which can be tuned to favor the formation of either the (E)- or (Z)-alkene isomer. This technical guide provides an in-depth exploration of the factors governing the stereochemical outcome of the HWE reaction, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in harnessing its full synthetic potential.
Core Concepts: Thermodynamic versus Kinetic Control
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is primarily dictated by the interplay between thermodynamic and kinetic control of the reaction pathway.[3] In a standard HWE reaction, the formation of the alkene product is typically under thermodynamic control, leading predominantly to the more stable (E)-isomer.[4][5] This is due to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, which allows for equilibration to the more stable anti-oxaphosphetane intermediate.[3]
Conversely, modifications to the reaction conditions and the structure of the phosphonate reagent can shift the reaction to kinetic control, favoring the formation of the less stable (Z)-isomer. The Still-Gennari modification is a prime example of a kinetically controlled HWE reaction, which utilizes electron-withdrawing groups on the phosphonate to accelerate the elimination step, thus preventing equilibration to the thermodynamically favored intermediate.[4][6][7]
Factors Influencing Stereoselectivity
Several key factors can be manipulated to influence the E/Z selectivity of the Horner-Wadsworth-Emmons reaction:
-
Phosphonate Reagent Structure: The electronic and steric properties of the phosphonate ester have a profound impact on stereoselectivity. Standard dialkyl phosphonoacetates typically favor the formation of (E)-alkenes.[4] In contrast, phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, are crucial for achieving high (Z)-selectivity in the Still-Gennari and Ando modifications, respectively.[7][8]
-
Aldehyde Structure: The steric bulk of the aldehyde substrate can influence the E/Z ratio. Generally, increasing the steric hindrance of the aldehyde favors the formation of the (E)-alkene.[4] Aromatic aldehydes, for instance, often show high (E)-selectivity in standard HWE reactions.[4]
-
Base: The choice of base plays a critical role. Strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) are often employed in (Z)-selective reactions to promote rapid and irreversible deprotonation.[6][7] Weaker bases, or the use of salts like LiCl with an amine base (Masamune-Roush conditions), can be used for base-sensitive substrates and often favor (E)-alkene formation.[5][8]
-
Solvent and Temperature: The reaction solvent and temperature can significantly affect the stereochemical outcome. Low temperatures (e.g., -78 °C) are typically used in kinetically controlled, (Z)-selective reactions to minimize equilibration.[9] Conversely, higher temperatures can promote thermodynamic equilibration and increase the proportion of the (E)-isomer.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the stereochemical outcomes of the Horner-Wadsworth-Emmons reaction under various conditions, providing a quantitative comparison for researchers.
Table 1: Standard HWE Reaction Conditions (Favoring E-Alkene)
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | [4] |
| Trimethyl phosphonoacetate | Isobutyraldehyde | NaOMe | DMF | 25 | 90:10 | [4] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | 25 | >95:5 | [2] |
| Diethyl (cyanomethyl)phosphonate | 4-Nitrobenzaldehyde | NaH | THF | 20 | >99:1 | [10] |
Table 2: Still-Gennari Modification (Favoring Z-Alkene)
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 94:6 | [9] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | [4] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS, 18-crown-6 | THF | -78 | 91:9 | [7] |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | 3-Phenylpropanal | NaH | THF | -78 to 20 | 85:15 | [11] |
Table 3: Ando Modification and Other Z-Selective Protocols
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio | Reference |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | Triton B | THF | -78 | 91:9 | [12] |
| Ethyl 2-(di-o-tolylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 96:4 | [12] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | [7] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | [7] |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships in the Horner-Wadsworth-Emmons reaction.
Caption: General mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
Caption: Key factors influencing the stereochemical outcome of the HWE reaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up both (E)- and (Z)-selective Horner-Wadsworth-Emmons reactions.
Protocol 1: General Procedure for (E)-Selective HWE Reaction
This protocol is adapted from standard procedures that favor the formation of the thermodynamically more stable (E)-alkene.[6]
Materials:
-
Phosphonate ester (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate ester to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the phosphonate ester in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction
This protocol is a representative procedure for the Still-Gennari modification, which provides high selectivity for the (Z)-alkene.[3][9]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF)
-
18-crown-6 (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
References
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Triethyl phosphonoacetate-13C2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Triethyl phosphonoacetate-13C2, a stable isotope-labeled reagent valuable for stereoselective synthesis of isotopically labeled compounds and for metabolic tracing studies in drug discovery and development.
Introduction to this compound
This compound is a specialized chemical reagent in which two carbon atoms in the acetate moiety are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a powerful tool for researchers to trace the fate of the acetate portion of the molecule through chemical reactions and biological pathways. Its primary applications lie in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of ¹³C-labeled α,β-unsaturated esters and in metabolic flux analysis to elucidate the metabolic fate of these synthesized compounds. The incorporation of the ¹³C label allows for sensitive and unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Key Applications
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
Mechanistic Studies of Organic Reactions: The ¹³C label serves as a probe to elucidate reaction mechanisms, such as the Horner-Wadsworth-Emmons reaction, by tracking the carbon backbone of the reagent.[3]
-
Quantitative Analysis by NMR Spectroscopy: The distinct signals from the ¹³C-labeled carbons in NMR spectroscopy facilitate accurate quantification of reaction products and isomers, even in complex mixtures where proton NMR signals may overlap.[4]
-
Metabolic Tracing and Flux Analysis: α,β-Unsaturated esters synthesized using this compound can be introduced into biological systems to trace their metabolic fate. This is crucial for understanding the mechanism of action of potential drug candidates and their metabolic liabilities.[5][6]
-
Drug Development: The synthesis of isotopically labeled drug candidates and their metabolites is essential for absorption, distribution, metabolism, and excretion (ADME) studies during the drug development process.[7]
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Ethyl (E)-Cinnamate-α,β-¹³C₂
This protocol describes a standard procedure for the synthesis of an (E)-α,β-unsaturated ester using this compound and benzaldehyde. The reaction typically favors the formation of the thermodynamically more stable (E)-isomer.[8][9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting clear solution of the phosphonate ylide to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl (E)-cinnamate-α,β-¹³C₂.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield of Ethyl (E)-cinnamate-α,β-¹³C₂ | 85 - 95% |
| (E):(Z) Isomer Ratio (determined by ¹H NMR) | >95:5 |
Quantitative ¹³C NMR Spectroscopy for Product Analysis
This protocol outlines the key considerations for acquiring a quantitative ¹³C NMR spectrum to determine the isomeric ratio and purity of the synthesized Ethyl (E)-cinnamate-α,β-¹³C₂.[4]
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the purified product (10-50 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard if absolute quantification is required.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer.
-
To ensure full relaxation of the ¹³C nuclei, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons being quantified.
-
To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration, use an inverse-gated decoupling sequence.
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbons in both the (E) and (Z) isomers. The ratio of the integrals will give the isomeric ratio.
-
Representative ¹³C NMR Data for Ethyl Acrylate (unlabeled analog):
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 166.18 |
| =CH₂ | 130.31 |
| =CH | 128.0 (approx.) |
| O-CH₂ | 60.48 |
| CH₃ | 14.28 |
Note: The chemical shifts for the ¹³C-labeled carbons in Ethyl (E)-cinnamate-α,β-¹³C₂ will be similar to the corresponding unlabeled compound but will show coupling to each other.
Metabolic Tracing of ¹³C-Labeled α,β-Unsaturated Ester in Cultured Cells
This protocol provides a general framework for tracing the metabolic fate of the synthesized ¹³C-labeled α,β-unsaturated ester in a cell culture model.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
Cell culture medium
-
Ethyl (E)-cinnamate-α,β-¹³C₂
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, Water (LC-MS grade) for metabolite extraction
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of Ethyl (E)-cinnamate-α,β-¹³C₂.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using a high-resolution LC-MS/MS system.
-
Monitor for the masses of potential metabolites that would contain the two ¹³C labels. The mass difference between the labeled and unlabeled metabolites will be +2 Da.
-
Use tandem mass spectrometry (MS/MS) to fragment the labeled ions and confirm the position of the ¹³C labels within the metabolite structure.
-
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
Application Notes and Protocols for Triethyl phosphonoacetate-13C2
Introduction
Triethyl phosphonoacetate-13C2 is an isotopically labeled reagent used in organic synthesis, primarily for the introduction of a 13C-labeled ethyl acetate moiety into molecules. Its most common application is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of α,β-unsaturated esters from aldehydes and ketones.[1][2][3] The HWE reaction offers significant advantages, including the use of stabilized, highly nucleophilic phosphonate carbanions that react under mild conditions and the formation of water-soluble phosphate byproducts, which simplifies product purification.[4][5] This reaction typically favors the formation of (E)-alkenes with excellent stereoselectivity.[1][4][6]
Application Notes
The Horner-Wadsworth-Emmons reaction using this compound involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate eliminates a phosphate ester to yield the desired α,β-unsaturated ester, now containing the 13C2 label.
Stereoselectivity: The HWE reaction with triethyl phosphonoacetate and related phosphonates predominantly yields the (E)-isomer (trans-alkene).[1][4] For the synthesis of (Z)-isomers, modified phosphonate reagents or specific reaction conditions like the Still-Gennari modification are typically required.[4][7]
Choice of Base and Solvent: The selection of the base and solvent is crucial and depends on the reactivity of the carbonyl substrate.
-
Strong Bases: For less reactive ketones or for standard conditions, strong bases like sodium hydride (NaH) in an aprotic solvent such as benzene or tetrahydrofuran (THF) are commonly used.[8]
-
Milder Bases: For sensitive aldehydes or substrates prone to side reactions, milder conditions are preferred. The Masamune-Roush conditions, which utilize a combination of lithium chloride (LiCl) and an amine base like 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (MeCN), are particularly effective.[4][6]
-
Organolithium Bases: Bases like n-butyllithium (n-BuLi) in THF at low temperatures (-78 °C) are also employed for generating the phosphonate carbanion.[4]
Reaction Temperature: The reaction temperature can be varied to control the reaction rate and selectivity. Reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial addition step and then allowed to warm to room temperature.[4][5]
Reaction Mechanism and Experimental Workflow
The general mechanism for the Horner-Wadsworth-Emmons reaction is a two-step process involving the formation of a phosphonate carbanion followed by its reaction with a carbonyl compound.
References
- 1. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Triethyl phosphonoacetate - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Synthesis of α,β-Unsaturated Esters using Triethyl phosphonoacetate-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis of α,β-unsaturated esters using ¹³C₂-labeled triethyl phosphonoacetate. This method is a valuable tool for researchers in drug development and metabolic studies, enabling the introduction of a stable isotopic label for tracing and quantification in biological systems. The core of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of alkenes.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic method that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, predominantly with an (E)-stereochemistry.[1][2] The use of isotopically labeled reagents, such as Triethyl phosphonoacetate-¹³C₂, allows for the synthesis of α,β-unsaturated esters with a built-in tracer. These labeled molecules are instrumental in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic flux analysis to elucidate biochemical pathways.[3][4]
The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing it to react with a wide range of aldehydes and ketones, and the straightforward removal of the water-soluble phosphate byproduct.[5]
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts the acidic α-proton from the triethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion.[1][6]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.[7]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate.[6][7]
-
Elimination: The oxaphosphetane decomposes to yield the α,β-unsaturated ester and a water-soluble dialkyl phosphate salt.[1][7]
The stereoselectivity of the HWE reaction generally favors the formation of the (E)-alkene. This preference is attributed to the thermodynamic stability of the intermediates leading to the trans product.[1][5] However, the stereochemical outcome can be influenced by several factors, including the structure of the reactants, the nature of the base and cation, and the reaction temperature.[1] For instance, the use of non-coordinating cations (e.g., K⁺ with 18-crown-6) and phosphonates with electron-withdrawing groups can favor the formation of the (Z)-alkene, a modification known as the Still-Gennari protocol.[1]
Data Presentation
The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters. While specific data for Triethyl phosphonoacetate-¹³C₂ is not widely published, the presented data is based on analogous reactions with unlabeled triethyl phosphonoacetate and similar phosphonates, providing a reasonable expectation of reaction performance.
Table 1: Representative Yields and Stereoselectivity of the HWE Reaction with Various Aldehydes
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 25 | 85-95 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | NaOMe | MeOH | 25 | 90-98 | >98:2 |
| 3 | Cyclohexanecarboxaldehyde | LiOH·H₂O | None | 25 | 83-97 | 95:5 |
| 4 | Isovaleraldehyde | DBU | THF | 25 | 80-90 | 80:20 |
| 5 | Cinnamaldehyde | K₂CO₃ | Water | 25 | 85-92 | >95:5 |
Data is representative of typical HWE reactions and may vary based on specific reaction conditions and the use of the ¹³C₂-labeled reagent.
Table 2: Effect of Reaction Conditions on Stereoselectivity
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | >95:5 |
| Triethyl phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | <5:95 (Still-Gennari) |
| Diisopropyl phosphonoacetate | Aromatic Aldehyde | Paterson conditions | THF | 95:5 |
This table illustrates how modifying reaction conditions can significantly alter the stereochemical outcome of the HWE reaction.[5]
Experimental Protocols
Protocol 1: General Procedure for the (E)-Selective Synthesis of ¹³C₂-Labeled α,β-Unsaturated Esters
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Triethyl phosphonoacetate-¹³C₂
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of Triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH. d. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Carbonyl Compound: a. Cool the solution of the phosphonate anion to 0 °C. b. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ¹³C₂-labeled α,β-unsaturated ester.
-
Characterization: a. Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Isotopic Enrichment Analysis
The determination of ¹³C enrichment is crucial for metabolic tracing studies. Mass spectrometry is the primary technique for this analysis.
Methodology:
-
Sample Preparation: Isolate the ¹³C₂-labeled α,β-unsaturated ester from the biological matrix of interest (e.g., cell lysate, plasma) using appropriate extraction and purification methods (e.g., liquid-liquid extraction, solid-phase extraction, HPLC).
-
Mass Spectrometry Analysis: a. Analyze the purified sample using a high-resolution mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS). b. Acquire the mass spectrum of the analyte, focusing on the molecular ion peak. c. The mass spectrum will show a distribution of isotopologues. The unlabeled compound will have a molecular ion peak at mass M. The ¹³C₂-labeled compound will have a prominent peak at M+2.
-
Calculation of Isotopic Enrichment: a. The isotopic enrichment can be calculated from the relative intensities of the M and M+2 peaks, after correcting for the natural abundance of ¹³C. b. Percent Enrichment = [I(M+2) / (I(M) + I(M+2))] x 100% (where I is the intensity of the respective ion peak).
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: Workflow for metabolic tracing studies.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Triethyl Phosphonoacetate-¹³C₂ as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Triethyl phosphonoacetate-¹³C₂, a non-radioactive labeled compound, offers a potential tool for investigating specific metabolic routes. The two ¹³C atoms on the acetate backbone allow for the tracing of its metabolic fate within the cell. Cleavage of the ethyl esters and subsequent metabolism of the phosphonoacetate moiety can provide insights into cellular bioenergetics and biosynthetic pathways that utilize two-carbon units. These application notes provide a comprehensive, albeit partially hypothetical, framework for utilizing Triethyl phosphonoacetate-¹³C₂ in metabolic pathway tracing studies, complete with detailed protocols and data presentation formats.
Principle of the Method
The core principle involves introducing Triethyl phosphonoacetate-¹³C₂ into a biological system (e.g., cell culture) and monitoring the incorporation of the ¹³C label into downstream metabolites. The ethyl ester groups are presumed to be hydrolyzed by intracellular esterases, releasing ethanol and ¹³C₂-phosphonoacetate. The ¹³C₂-phosphonoacetate is then hypothesized to be further metabolized, potentially yielding ¹³C₂-acetate, which can then enter central carbon metabolism. The distribution of ¹³C in various metabolites is subsequently measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Hypothesized Metabolic Pathway
The metabolic fate of Triethyl phosphonoacetate-¹³C₂ in mammalian cells is not well-established. However, based on the metabolism of related compounds in various organisms, a plausible pathway can be proposed. This pathway involves initial hydrolysis of the ethyl esters, followed by the cleavage of the carbon-phosphorus (C-P) bond of the resulting phosphonoacetate. The released ¹³C₂-acetate can then be activated to ¹³C₂-acetyl-CoA, a central metabolic intermediate that feeds into the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.
Caption: Hypothesized metabolic pathway of Triethyl phosphonoacetate-¹³C₂.
Experimental Protocols
A generalized workflow for a stable isotope tracing experiment using Triethyl phosphonoacetate-¹³C₂ is presented below. This can be adapted for specific cell types and experimental questions.
Caption: General experimental workflow for metabolic tracing with Triethyl phosphonoacetate-¹³C₂.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with Triethyl phosphonoacetate-¹³C₂ to the desired final concentration (e.g., 100 µM - 1 mM, to be optimized). Ensure the tracer is fully dissolved.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration (e.g., a time course of 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solvent, such as 80% methanol (-80°C), to the culture vessel.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein and Debris Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins and cellular debris.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C or reconstituted in a suitable solvent for LC-MS or NMR analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying labeled metabolites.[1][2][3]
-
Chromatographic Separation:
-
LC System: A UHPLC system is recommended for optimal resolution.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar phosphonates and their metabolites.[2][4]
-
Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[2]
-
-
Mass Spectrometry Detection:
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is ideal.
-
Ionization Mode: Negative ion mode is generally preferred for the detection of phosphonates and organic acids.[1]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole for targeted analysis of expected labeled metabolites or full scan mode on a high-resolution instrument for untargeted analysis.
-
Data Presentation
Quantitative data should be organized into tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites
| Metabolite | Time Point (hours) | % ¹³C₂-labeled (M+2) |
| Phosphonoacetate | 1 | |
| 4 | ||
| 8 | ||
| 24 | ||
| Acetate | 1 | |
| 4 | ||
| 8 | ||
| 24 | ||
| Citrate | 1 | |
| 4 | ||
| 8 | ||
| 24 | ||
| Glutamate | 1 | |
| 4 | ||
| 8 | ||
| 24 |
Table 2: Mass Isotopologue Distribution of a Downstream Metabolite (e.g., Citrate)
| Time Point (hours) | M+0 (unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| 0 | |||||||
| 4 | |||||||
| 24 |
Concluding Remarks
The use of Triethyl phosphonoacetate-¹³C₂ as a metabolic probe is a novel approach that requires thorough validation. The protocols and pathways described herein are based on established principles of stable isotope tracing and the known chemistry of related compounds. Researchers should optimize these protocols for their specific experimental systems and validate the hypothesized metabolic pathways. This tracer has the potential to provide unique insights into cellular metabolism, particularly in the context of pathways that utilize acetate.
References
- 1. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This olefination reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene.[3][4] Key benefits of the HWE reaction include the increased nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup, simplifying purification.[3][5] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, but the stereochemical outcome can be controlled to favor the (Z)-alkene under specific conditions, such as the Still-Gennari modification.[6][7]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:[2][4]
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphorus atom, forming a nucleophilic phosphonate carbanion.[2]
-
Nucleophilic Addition: The phosphonate carbanion then attacks the carbonyl carbon of the aldehyde or ketone. This is the rate-limiting step of the reaction.[3][4]
-
Intermediate Formation: This addition leads to the formation of an oxaphosphetane intermediate.[6]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble dialkyl phosphate salt.[3]
The stereoselectivity of the HWE reaction is a key feature. The preference for the (E)-alkene is generally attributed to the thermodynamic stability of the intermediates leading to its formation.[4]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocols
Below are detailed protocols for conducting the Horner-Wadsworth-Emmons reaction to achieve both (E) and (Z)-alkene selectivity.
Protocol 1: General Procedure for (E)-Alkene Synthesis
This protocol utilizes sodium hydride, a common strong base for the HWE reaction, and generally favors the formation of the (E)-alkene.[8]
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[1]
-
Formation of the Phosphonate Carbanion:
-
Add anhydrous THF to the flask containing the washed NaH to create a suspension.[8]
-
Cool the suspension to 0 °C using an ice bath.[1]
-
Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete carbanion formation.[1]
-
-
Reaction with Carbonyl Compound:
-
Workup and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.[1]
-
Protocol 2: Still-Gennari Protocol for (Z)-Alkene Synthesis
This modified procedure employs specific reagents to favor the formation of the (Z)-alkene.[6][7]
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonate reagent
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Formation of the Phosphonate Carbanion:
-
Reaction with Aldehyde:
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[4]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 times).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[4]
-
Caption: General experimental workflow for the HWE reaction.
Quantitative Data Summary
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the reaction conditions. The choice of phosphonate reagent, base, and reaction temperature can significantly influence the E/Z ratio of the resulting alkene.
| Phosphonate Reagent | Base | Aldehyde Steric Bulk | Temperature | Predominant Isomer | Reference |
| Triethyl phosphonoacetate | NaH | Low | Room Temp | (E) | [1][8] |
| Triethyl phosphonoacetate | Li/Na/K salts | High | 23 °C | (E) | [3] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | N/A | -78 °C | (Z) | [1][6] |
| Diisopropyl phosphonate | N/A | N/A | N/A | High (Z,E:E,E) selectivity | [5] |
| Isopropyl magnesium bromide | N/A | N/A | N/A | High (E)-selectivity | [9] |
Applications in Drug Development
The Horner-Wadsworth-Emmons reaction is a valuable tool in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[4][10] Its reliability and stereoselectivity make it suitable for constructing key structural motifs in drug candidates. For instance, the HWE reaction has been employed in the total synthesis of cytotoxic macrolides and has potential applications in developing anti-cancer agents like hynapene analogues.[9] The ability to control the geometry of the double bond is crucial in drug design, as the stereochemistry of a molecule often dictates its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethyl phosphonoacetate-13C2 Reactions: A Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages in stereoselectivity and purification over the traditional Wittig reaction.[1][2] This application note provides a detailed guide on selecting the appropriate base for reactions involving Triethyl phosphonoacetate-13C2, a labeled reagent crucial for tracer studies in drug metabolism and pharmacokinetic assessments. The choice of base is a critical parameter that influences reaction yield, stereoselectivity (E/Z ratio), and compatibility with various functional groups.[3]
The Role of the Base in the Horner-Wadsworth-Emmons Reaction
The HWE reaction commences with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion.[2] This carbanion then attacks an aldehyde or ketone, leading to the formation of an alkene.[1] The nature of the base dictates the reaction conditions and can significantly impact the stereochemical outcome.[3] Strong bases are often required for less acidic phosphonates, while milder bases are preferable for substrates sensitive to harsh conditions.[2][3]
Common Bases for this compound Reactions
A variety of bases can be employed for the HWE reaction with this compound. The selection depends on factors such as the reactivity of the carbonyl compound, the desired stereoisomer, and the presence of base-sensitive functional groups.[3]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is widely used for deprotonating phosphonates.[3][4] It is particularly effective for reactions requiring robust conditions and generally favors the formation of the thermodynamically more stable (E)-alkene.[3] Reactions with NaH are typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF).[1][3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a milder, non-nucleophilic organic base suitable for substrates that are sensitive to stronger bases.[3] It can be used in combination with additives like lithium chloride (LiCl) to enhance reactivity, a method known as the Masamune-Roush conditions, which is beneficial for base-sensitive substrates.[2][5] Solvent-free reactions using DBU, often in conjunction with a weaker inorganic base like potassium carbonate, have also been developed, offering a greener alternative.[6]
-
Potassium Carbonate (K2CO3): As a weaker inorganic base, K2CO3 is often used in combination with a catalytic amount of DBU or under aqueous conditions.[3][7] It is a cost-effective and environmentally benign option for certain HWE reactions.[8]
Data Presentation: Comparison of Bases in HWE Reactions
The following table summarizes quantitative data from representative Horner-Wadsworth-Emmons reactions using Triethyl phosphonoacetate with various aldehydes and bases, highlighting the impact on yield and stereoselectivity.
| Base/Conditions | Aldehyde | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| NaH | Generic Aldehyde | THF | 0 to rt | High | Predominantly E | [1] |
| DBU, K2CO3 | n-Octanal | neat | rt | 96 | 99:1 | [9] |
| DBU, K2CO3 | Benzaldehyde | neat | rt | >90 | >99:1 | [10] |
| DBU, LiCl | Generic Aldehyde | Acetonitrile | -15 to rt | High | Predominantly E | [5][11] |
| K2CO3, H2O | p-Anisaldehyde | H2O | Reflux | High | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction using Sodium Hydride (NaH)
This protocol is a general procedure for the reaction of this compound with an aldehyde using NaH as the base.[1][3]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[1]
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.[3]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Horner-Wadsworth-Emmons Reaction using DBU and K2CO3
This protocol describes a solvent-free procedure for the reaction of this compound with an aldehyde using DBU and K2CO3.[6][9]
Materials:
-
This compound
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K2CO3), finely ground
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), finely ground K2CO3 (2.0 mmol), and DBU (0.03 mmol).[3]
-
To this mixture, add the aldehyde (1.1 mmol) and stir the resulting mixture at room temperature under an argon atmosphere.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.[9]
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for selecting a base in HWE reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. prezi.com [prezi.com]
- 8. studylib.net [studylib.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Solvent Effects in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized tool in organic synthesis for the stereoselective formation of alkenes, a critical functional group in many biologically active molecules and pharmaceutical compounds.[1] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, typically affording the thermodynamically more stable (E)-alkene with high selectivity.[2] A key advantage of the HWE reaction over the classical Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification significantly.[1]
The stereochemical outcome, reaction rate, and overall yield of the HWE reaction are highly dependent on several factors, including the structure of the reactants, the choice of base, and critically, the reaction solvent. The solvent influences the solubility of the reactants, the aggregation state of the phosphonate carbanion, and the stability of the key intermediates and transition states, thereby dictating the E/Z selectivity of the resulting alkene.[3] These application notes provide a detailed overview of the solvent effects in the HWE reaction, supported by quantitative data, comprehensive experimental protocols, and mechanistic diagrams to guide researchers in optimizing their synthetic strategies.
Data Presentation: Influence of Solvent on HWE Reaction Outcome
The choice of solvent can have a profound impact on the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following tables summarize quantitative data from a systematic study on a Weinreb amide-type HWE reaction, illustrating the effect of various solvents on the reaction outcome.
Reaction Scheme:

(A representative HWE reaction scheme where the solvent is a variable parameter.)
Table 1: Effect of Ethereal and Other Aprotic Solvents on the HWE Reaction of a Weinreb Amide-type Phosphonate
| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | THF | 0.03 | 1.5 | 90 | >98:2 |
| 2 | DME | 0.03 | 1.5 | 87 | >98:2 |
| 3 | Et₂O | 0.03 | 2.0 | 75 | 95:5 |
| 4 | Acetonitrile | 0.03 | 2.0 | 45 | 85:15 |
| 5 | Toluene | 0.03 | 2.0 | 30 | 80:20 |
Reaction conditions: Weinreb amide-type phosphonate (2.0 equiv.), aldehyde (1.0 equiv.), iPrMgCl (1.8 equiv.), room temperature.
Analysis of Solvent Effects:
As evidenced by the data in Table 1, ethereal solvents such as Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) provide the highest yields and excellent (E)-selectivity for this particular HWE reaction. The high polarity and coordinating ability of these solvents are thought to effectively solvate the metal cation of the phosphonate enolate, leading to a more reactive and selective species. Less polar solvents like toluene result in significantly lower yields and reduced stereoselectivity. Acetonitrile, despite being polar, also gives a lower yield, suggesting that solvent coordination to the metal center plays a crucial role.
Experimental Protocols
The following are detailed methodologies for performing the Horner-Wadsworth-Emmons reaction in commonly used solvents.
Protocol 1: Horner-Wadsworth-Emmons Reaction in Tetrahydrofuran (THF) using Sodium Hydride
This protocol is a general procedure for a standard HWE reaction favoring the formation of the (E)-alkene.[4]
Materials:
-
Phosphonate ester (e.g., Triethyl phosphonoacetate) (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. b. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C in an ice bath. e. Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF via the dropping funnel. f. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with the Carbonyl Compound: a. Cool the solution of the phosphonate anion back to 0 °C. b. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction in a Nonpolar Solvent (Toluene) using Sodium Hydride
This protocol illustrates the use of a nonpolar solvent, which may be required for specific substrates or to influence stereoselectivity. Note that reaction rates are often slower in nonpolar solvents.
Materials:
-
Phosphonate ester (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Toluene
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion: a. In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes and decant. c. Add anhydrous toluene to the flask. d. At 0 °C, slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous toluene. e. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Reaction with the Carbonyl Compound: a. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous toluene dropwise to the phosphonate anion solution at room temperature. b. Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require several hours to overnight for completion.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and then to 0 °C. b. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Extract the mixture with ethyl acetate (3x). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Signaling Pathways and Mechanisms
Caption: Mechanism of the HWE reaction and the influence of solvent on stereoselectivity.
Mechanistic Interpretation of Solvent Effects:
The stereochemical outcome of the HWE reaction is determined by the relative rates of elimination from the diastereomeric intermediates (erythro and threo) that lead to the cis- and trans-oxaphosphetanes, respectively. The initial addition of the phosphonate carbanion to the carbonyl compound is often reversible.
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents can solvate the metal cation, leading to a less aggregated and more reactive phosphonate anion. More importantly, polar solvents can stabilize the polar betaine-like intermediates, facilitating the equilibration between the erythro and threo forms. Since the threo intermediate, which leads to the more stable (E)-alkene, is thermodynamically favored, conditions that promote equilibration (such as the use of polar solvents and higher temperatures) generally result in higher (E)-selectivity.[5]
-
Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the intermediates are less effectively solvated, and the initial addition may be less reversible. This can lead to a reaction outcome that is more dependent on the kinetic ratio of the initial addition products, which may result in lower stereoselectivity.
By understanding these solvent effects, researchers can rationally select the optimal reaction conditions to achieve the desired stereochemical outcome in their synthetic endeavors, a critical aspect of modern drug development and materials science.
References
Application of Triethyl phosphonoacetate-¹³C₂ in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Triethyl phosphonoacetate-¹³C₂ in the synthesis of natural products. This isotopically labeled reagent is a powerful tool for elucidating biosynthetic pathways and reaction mechanisms through the introduction of a stable isotope tracer.
Introduction: The Horner-Wadsworth-Emmons Reaction in Natural Product Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds.[1][2][3] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone to stereoselectively produce an alkene, typically with a strong preference for the (E)-isomer.[1][2][4] Its widespread application in the total synthesis of complex natural products stems from its high yields, operational simplicity, and the ease of removal of the water-soluble phosphate byproduct.[1][2]
The use of isotopically labeled reagents, such as Triethyl phosphonoacetate-¹³C₂, in conjunction with the HWE reaction, offers a sophisticated method for installing ¹³C labels at specific positions within a target molecule.[5] This technique is invaluable for:
-
Elucidating Biosynthetic Pathways: By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the label into the final natural product, thereby mapping its biosynthetic origin.[6][7]
-
Mechanistic Studies: The ¹³C label serves as a spectroscopic probe to investigate reaction mechanisms and enzymatic transformations.[5]
-
NMR Spectroscopic Analysis: The presence of ¹³C labels enhances NMR signals, aiding in the structural elucidation of complex molecules and their intermediates.
Application in Polyketide Synthesis: A Representative Example
Polyketides are a large and structurally diverse class of natural products that includes many important antibiotics, such as erythromycin.[7][8] Their biosynthesis often involves the sequential condensation of acetate and propionate units.[7] Triethyl phosphonoacetate-¹³C₂ serves as a synthetic equivalent of a labeled acetate extender unit, making it an ideal tool for studying polyketide biosynthesis.
In a hypothetical study to confirm the incorporation of an acetate unit at a specific location in a polyketide chain, Triethyl phosphonoacetate-¹³C₂ can be used to synthesize a ¹³C-labeled segment of the natural product. This labeled fragment can then be used as a standard for comparison in biosynthetic feeding experiments or for detailed NMR analysis.
The following diagram illustrates the logical workflow for utilizing Triethyl phosphonoacetate-¹³C₂ in the synthesis and study of a natural product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling with Triethyl Phosphonoacetate-¹³C₂ in NMR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Triethyl phosphonoacetate-¹³C₂ for the isotopic labeling of molecules, enabling detailed investigation of metabolic pathways and reaction mechanisms through Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are based on the well-established Horner-Wadsworth-Emmons (HWE) reaction, a powerful and stereoselective method for the formation of carbon-carbon double bonds.
Introduction
Isotopic labeling is an indispensable tool in the fields of chemistry, biochemistry, and pharmaceutical development. The introduction of stable isotopes, such as ¹³C, into molecules allows for the tracking of metabolic fates, the elucidation of reaction mechanisms, and the structural analysis of complex biomolecules. Triethyl phosphonoacetate-¹³C₂, a ¹³C-labeled phosphonate reagent, is particularly valuable for introducing a two-carbon ¹³C₂ unit into target molecules. This is primarily achieved through the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[1][2] The resulting ¹³C₂-labeled α,β-unsaturated esters and related compounds can serve as powerful probes in NMR-based metabolic flux analysis.[3][4][5]
The key advantages of the HWE reaction in this context include its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct, simplifying product purification.[1][6]
Applications in Research and Drug Development
The use of Triethyl phosphonoacetate-¹³C₂ for isotopic labeling has significant applications in:
-
Metabolic Pathway Elucidation: Labeled molecules can be introduced into biological systems, and their metabolic transformation can be traced by ¹³C NMR spectroscopy, providing insights into metabolic fluxes and pathway regulations.[3][4][7]
-
Reaction Mechanism Studies: The position-specific labeling allows for the detailed investigation of chemical reaction mechanisms.
-
Drug Metabolism and Pharmacokinetics (DMPK): Labeled drug candidates can be synthesized to study their metabolic fate and identify metabolites.
-
Structural Biology: Incorporation of ¹³C labels into biomolecules can aid in structure determination and the study of molecular interactions using advanced NMR techniques.
Data Presentation
The following tables summarize typical quantitative data for the Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate. While specific data for the ¹³C₂-labeled reagent is not extensively published in a consolidated format, the yields and stereoselectivity are expected to be comparable to the unlabeled analogue. The NMR data provides expected chemical shifts for the newly formed ¹³C-labeled carbon atoms.
Table 1: Typical Reaction Yields and Stereoselectivity of the Horner-Wadsworth-Emmons Reaction
| Aldehyde/Ketone Substrate | Product | Typical Yield (%) | (E:Z) Ratio |
| Benzaldehyde | Ethyl (E)-cinnamate | 77-96% | >95:5 |
| p-Anisaldehyde | Ethyl (E)-4-methoxycinnamate | High | Predominantly E |
| Cyclohexanone | Ethyl cyclohexylideneacetate | High | N/A |
| Aliphatic Aldehydes | α,β-Unsaturated Esters | 83-97% | 92:8 to 99:1 |
Yields and stereoselectivity can vary depending on the specific substrate and reaction conditions.[8][9][10]
Table 2: Expected ¹³C NMR Chemical Shifts for ¹³C₂-Labeled α,β-Unsaturated Esters
| Compound | Labeled Carbon (α-carbon) | Labeled Carbon (β-carbon) |
| Ethyl [α,β-¹³C₂]-(E)-cinnamate | ~118 ppm | ~145 ppm |
| Ethyl [α,β-¹³C₂]-acrylate | ~129 ppm | ~130 ppm |
Chemical shifts are approximate and can be influenced by the solvent and substituents.[11][12][13][14] The coupling between the two adjacent ¹³C nuclei (¹Jcc) provides additional structural information.
Experimental Protocols
The following are detailed protocols for the synthesis of a ¹³C₂-labeled α,β-unsaturated ester using Triethyl phosphonoacetate-¹³C₂ and an aldehyde via the Horner-Wadsworth-Emmons reaction.
Protocol 1: General Procedure for the Synthesis of Ethyl (E)-[α,β-¹³C₂]-cinnamate
This protocol describes the reaction of benzaldehyde with Triethyl phosphonoacetate-¹³C₂ to yield Ethyl (E)-[α,β-¹³C₂]-cinnamate.
Materials:
-
Triethyl phosphonoacetate-¹³C₂ (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Triethyl phosphonoacetate-¹³C₂ (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though the high (E)-selectivity and clean byproduct removal often yield a product of high purity.[1]
-
Isotopic Enrichment Analysis:
The isotopic enrichment of the final product can be determined using mass spectrometry (MS) or NMR spectroscopy. For MS analysis, comparison of the mass spectra of the labeled and unlabeled compounds will reveal the incorporation of the two ¹³C atoms. In ¹³C NMR, the high signal intensity of the labeled carbons relative to the natural abundance signals of other carbons confirms high isotopic enrichment.
Visualizations
Below are diagrams illustrating the key workflow and reaction mechanism.
Conclusion
Isotopic labeling with Triethyl phosphonoacetate-¹³C₂ via the Horner-Wadsworth-Emmons reaction is a robust and efficient method for synthesizing ¹³C₂-labeled α,β-unsaturated esters and related molecules. These labeled compounds are invaluable probes for a wide range of NMR-based studies in metabolic research, reaction mechanism elucidation, and drug development. The provided protocols and data serve as a practical guide for researchers to implement this powerful technique in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) 13C NMR spectrum [chemicalbook.com]
- 14. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]
Application Notes and Protocols for Quantitative NMR Spectroscopy using Triethyl phosphonoacetate-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method that does not typically require a calibration curve using a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2][3] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration of the analyte can be accurately determined.[4][5]
This document provides detailed application notes and protocols for the use of Triethyl phosphonoacetate-13C2 as an internal standard for quantitative 13C NMR spectroscopy. The dual 13C labeling provides distinct, well-resolved signals in the 13C NMR spectrum, minimizing the risk of signal overlap with complex analytes and offering a clean region for integration.
Advantages of this compound as a qNMR Standard
-
Chemical Stability: The compound is stable and does not react with a wide range of analytes or common NMR solvents.
-
Signal Simplicity: The 13C-labeled carbons provide simple, sharp signals in the 13C NMR spectrum, which are less likely to overlap with analyte signals compared to the more crowded 1H NMR spectrum.
-
High Solubility: It is soluble in a variety of deuterated solvents commonly used for NMR analysis.[6]
-
Minimal Signal Overlap: The chemical shifts of the labeled carbons are in a region that is often free from signals of many common organic molecules.
-
Known Purity: As a certified reference material, its purity is well-characterized, which is essential for accurate quantification.
Experimental Protocols
Protocol 1: Sample Preparation for Internal Standard qNMR
This protocol outlines the steps for preparing a sample for qNMR analysis using this compound as an internal standard.[4][7]
-
Selection of Solvent: Choose a deuterated solvent that completely dissolves both the analyte and the this compound internal standard.[7] Common choices include CDCl3, DMSO-d6, and D2O.
-
Weighing:
-
Use a calibrated analytical microbalance with a readability of at least 0.001 mg.[1]
-
Accurately weigh an appropriate amount of the analyte into a clean, dry vial.
-
Accurately weigh an appropriate amount of this compound into the same vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended.[6]
-
-
Dissolution:
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a high-quality 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.[7]
-
Protocol 2: 13C qNMR Data Acquisition
This protocol details the key parameters for acquiring quantitative 13C NMR data. It is crucial to set up the experiment to ensure that the signal intensities are directly proportional to the molar concentration.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Allow the sample to thermally equilibrate within the magnet for at least 5 minutes.[8]
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.[8]
-
-
Acquisition Parameters:
-
Pulse Program: Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.[8][9]
-
Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T1) of the carbon nuclei being quantified (both in the analyte and the internal standard).[8] T1 values for 13C can be long, so this may require a significant delay (e.g., 30-60 seconds or more).
-
Pulse Width: Use a 90° pulse width to ensure maximum signal for all resonances.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
Acquisition Time (AQ): Set a long enough acquisition time to ensure that the Free Induction Decay (FID) has fully decayed.
-
Spectral Width (SW): Ensure the spectral width encompasses all signals of interest.
-
Protocol 3: Data Processing and Quantification
Accurate data processing is as important as data acquisition for reliable quantification.[10][11]
-
Fourier Transform: Apply an exponential window function with a line broadening factor (e.g., 1-5 Hz for 13C) to improve the signal-to-noise ratio before Fourier transformation.[8]
-
Phasing: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[8]
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.[8]
-
Integration:
-
Integrate the well-resolved signal of the this compound internal standard and a well-resolved signal of the analyte.
-
Ensure the integration limits are wide enough to encompass the entire peak, including any 13C satellites if they are not decoupled.[8]
-
-
Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I_analyte, I_std: Integral values of the analyte and standard signals.
-
N_analyte, N_std: Number of carbons giving rise to the respective signals.
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
Purity_std: Purity of the internal standard.
-
Data Presentation
Table 1: Representative Quantitative 13C NMR Data for the Purity Determination of a Hypothetical Analyte (Drug Substance X)
| Parameter | Analyte (Drug Substance X) | Internal Standard (this compound) |
| Mass (m) | 10.52 mg | 11.25 mg |
| Molecular Weight (MW) | 350.4 g/mol | 226.1 g/mol |
| 13C Signal Chemical Shift (δ) | 128.5 ppm | 68.2 ppm |
| Number of Carbons (N) | 1 | 1 |
| Integral (I) | 1.00 | 1.65 |
| Purity of Standard | - | 99.8% |
| Calculated Purity | 98.7% | - |
Table 2: Method Validation Summary - Precision and Accuracy
| Replicate | Weighed Analyte (mg) | Weighed Standard (mg) | Calculated Purity (%) |
| 1 | 10.52 | 11.25 | 98.7 |
| 2 | 10.48 | 11.22 | 98.5 |
| 3 | 10.55 | 11.28 | 98.9 |
| Mean | 98.7 | ||
| Standard Deviation | 0.2 | ||
| RSD (%) | 0.20% |
Visualizations
Experimental Workflow
Workflow for qNMR using an internal standard.
Example Signaling Pathway: Glycolysis
Quantitative analysis of metabolites is crucial for understanding metabolic pathways. qNMR can be used to determine the concentration of key metabolites like pyruvate, the end product of glycolysis.
Simplified Glycolysis Pathway.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Troubleshooting & Optimization
Troubleshooting low yields in Horner-Wadsworth-Emmons reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HWE reactions for improved yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2][3] It is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic phosphonate carbanions and easier removal of the water-soluble phosphate byproduct.[1][4][5] The HWE reaction generally favors the formation of (E)-alkenes.[1][6]
Q2: Why am I experiencing low yields in my HWE reaction?
Low yields in HWE reactions can arise from several factors:
-
Ineffective Deprotonation: The chosen base may not be strong enough to fully deprotonate the phosphonate ester, leading to incomplete formation of the reactive carbanion.[7]
-
Suboptimal Reaction Temperature: The reaction rate can be highly dependent on temperature. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition.[7]
-
Steric Hindrance: Bulky substituents on either the phosphonate reagent or the carbonyl compound can sterically hinder the reaction, slowing it down or preventing it from going to completion.[7]
-
Side Reactions: Base-sensitive functional groups on the substrates can lead to competing side reactions, consuming starting materials and reducing the desired product yield.[7][8]
-
Reagent Purity: The purity of reagents, particularly the phosphonate and the aldehyde/ketone, is crucial. Impurities can interfere with the reaction.[8]
Q3: How can I improve the (E)-stereoselectivity of my reaction?
Several factors influence the stereochemical outcome of the HWE reaction:
-
Choice of Cation: Lithium and sodium bases generally favor the formation of the (E)-alkene, while potassium bases, especially in the presence of crown ethers, can favor the (Z)-isomer.[1][7]
-
Reaction Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control, allowing for equilibration to the more stable anti-betaine intermediate.[1][7]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.[9]
-
Structure of the Phosphonate: The steric bulk of the phosphonate ester can influence stereoselectivity.[2]
Q4: What are some common side reactions in the HWE reaction?
Potential side reactions include:
-
Cannizzaro-type reactions: Aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base.
-
Aldol condensation: If the aldehyde or ketone has enolizable protons, self-condensation can occur.
-
Decomposition of base-sensitive substrates: Functional groups sensitive to strong bases may degrade under the reaction conditions.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during HWE reactions.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation | Use a stronger base (e.g., NaH, n-BuLi, LiHMDS). For base-sensitive substrates, consider milder conditions like LiCl with an amine base (Masamune-Roush conditions).[7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature. Some reactions proceed better at room temperature or with gentle heating.[7] |
| Steric Hindrance | Increase reaction time or concentration. If possible, consider using a less sterically hindered phosphonate or carbonyl compound. |
| Impure Reagents | Ensure all reagents, especially the phosphonate and aldehyde/ketone, are pure and anhydrous. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reagents. A slight excess of the phosphonate and base is often used. |
Problem: Poor (E/Z)-Stereoselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Cation | To favor the (E)-alkene, use lithium or sodium bases. For the (Z)-alkene, consider potassium bases with a crown ether (Still-Gennari conditions).[1][7] |
| Incorrect Temperature | For higher (E)-selectivity, increase the reaction temperature to favor thermodynamic control.[1][7] For (Z)-selectivity under Still-Gennari conditions, low temperatures (e.g., -78 °C) are crucial.[4][10] |
| Inappropriate Solvent | Use anhydrous aprotic polar solvents like THF or DME.[2] |
Key Experimental Protocols
General Protocol for (E)-Alkene Synthesis using NaH
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (1.2 equivalents) as a mineral oil dispersion. Wash the NaH with anhydrous hexanes to remove the oil and carefully decant the hexanes.[10]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Phosphonate Addition: Cool the suspension to 0 °C. Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete carbanion formation.[5][10]
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][10]
-
Purification: Purify the crude product by flash column chromatography.[4][10]
Protocol for (Z)-Alkene Synthesis (Still-Gennari Modification)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (2.0-3.0 equivalents) and dissolve it in anhydrous THF.[10]
-
Base Addition: Cool the solution to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.02-2.1 equivalents) dropwise.[6][10]
-
Phosphonate Addition: Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0-2.0 equivalents) in anhydrous THF.[10]
-
Deprotonation: Stir the mixture at -78 °C for 30-75 minutes.[6][10]
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.[4][10]
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.[4][10] Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Tables
Effect of Base and Cation on (E/Z) Selectivity
| Base | Cation | Typical Outcome | Notes |
| NaH | Na⁺ | Predominantly (E)-alkene | Standard, widely used base.[7] |
| n-BuLi | Li⁺ | Predominantly (E)-alkene | Strong base, useful for less acidic phosphonates.[7] |
| LHMDS | Li⁺ | Predominantly (E)-alkene | Strong, non-nucleophilic base.[7] |
| KHMDS | K⁺ | Can favor (Z)-alkene | Often used with 18-crown-6 for (Z)-selectivity (Still-Gennari).[7] |
| DBU/LiCl | Li⁺ | (E)-alkene | Milder conditions for base-sensitive substrates (Masamune-Roush).[7][8] |
Influence of Reaction Temperature on Stereoselectivity
| Temperature | General Effect on Stereoselectivity | Rationale |
| Low Temperature (-78 °C) | Favors kinetic product. Essential for high (Z)-selectivity in Still-Gennari conditions.[11][12][13] | The initial addition of the ylide to the carbonyl is often irreversible at low temperatures. |
| Higher Temperature (0 °C to reflux) | Generally increases (E)-selectivity.[1][14] | Allows for the reversible formation of the betaine intermediate, leading to the thermodynamically more stable (E)-alkene. |
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for low HWE reaction yields.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [iro.uiowa.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with Triethyl phosphonoacetate-13C2
Welcome to the technical support center for Triethyl phosphonoacetate-13C2. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in the Horner-Wadsworth-Emmons (HWE) reaction. Given the considerable cost of isotopically labeled reagents, careful planning and optimization are paramount to maximize yield and ensure the successful incorporation of the 13C2-label.
Disclaimer: The following protocols and optimization strategies are based on established principles for the unlabeled Triethyl phosphonoacetate. While the chemical reactivity of this compound is expected to be nearly identical, it is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate and experimental setup before committing a large amount of the labeled material.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters with a stable isotope label in the ethyl acetate moiety. This allows for the tracing and quantification of molecules in various studies, including metabolic research and pharmacokinetic analysis.
Q2: How does the 13C2-label affect the reactivity compared to the unlabeled compound?
The 13C isotopes are stable and non-radioactive.[1] Their effect on the chemical reactivity of the molecule (a kinetic isotope effect) is generally considered to be negligible for the HWE reaction. Therefore, reaction conditions established for unlabeled Triethyl phosphonoacetate serve as an excellent starting point for optimization.
Q3: What are the best storage and handling practices for this compound?
To ensure the integrity of this expensive reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 0-8°C) to prevent degradation from moisture or air.
Q4: I am observing low or no product yield. What are the common causes?
Low yields in HWE reactions can arise from several factors:
-
Inefficient Deprotonation: The chosen base may be too weak to fully deprotonate the phosphonate.
-
Side Reactions: The aldehyde or ketone substrate may be sensitive to the basic conditions, leading to decomposition or side reactions.
-
Steric Hindrance: Bulky groups on either the phosphonate or the carbonyl compound can slow down the reaction.
-
Reagent Purity: Ensure the aldehyde/ketone is pure and the solvent is anhydrous.
Q5: How can I improve the E/Z stereoselectivity of my reaction?
The HWE reaction with Triethyl phosphonoacetate generally favors the formation of the (E)-alkene.[1][2][3][4] To enhance (E)-selectivity:
-
Choice of Cation: Lithium and sodium bases often provide higher (E)-selectivity.
-
Temperature: Higher reaction temperatures (e.g., room temperature) can allow for thermodynamic equilibration of intermediates, favoring the more stable (E)-isomer.
For the less common synthesis of (Z)-alkenes, modified phosphonates (e.g., Still-Gennari conditions with trifluoroethyl phosphonates) are typically required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the phosphonate. | Use a stronger base (e.g., NaH, LiHMDS). Ensure the base is fresh and properly handled. |
| Degradation of the aldehyde/ketone substrate. | Add the aldehyde/ketone slowly at a lower temperature. Consider using milder bases like DBU with LiCl.[3][5] | |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature or gently heat, while monitoring for substrate decomposition. | |
| Sterically hindered substrates. | Increase reaction time and/or temperature. A stronger base may be required. | |
| Poor (E/Z) Stereoselectivity | Reaction conditions favor kinetic product. | Increase the reaction temperature to favor the thermodynamic (E)-product. |
| Incorrect base/cation. | Use sodium or lithium-based reagents (e.g., NaH, n-BuLi) which generally give higher E-selectivity. | |
| Formation of Byproducts | Self-condensation of the aldehyde/ketone. | Add the aldehyde/ketone slowly to the solution of the deprotonated phosphonate. Maintain a low temperature during addition. |
| Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct. | |
| Difficulty in Product Purification | Water-soluble phosphate byproduct remains. | Perform multiple aqueous washes during the workup to remove the phosphate salt.[3] |
Experimental Protocols
Protocol 1: General Horner-Wadsworth-Emmons Reaction with NaH
This protocol is a robust starting point for many aldehydes.
-
Preparation: A dry, three-necked flask equipped with a stirrer, thermometer, and dropping funnel is purged with dry nitrogen.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask, followed by anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the resulting phosphonate anion solution back to 0°C.
-
Add a solution of the aldehyde or ketone (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Masamune-Roush Conditions for Sensitive Substrates
This protocol is suitable for base-sensitive aldehydes.[3][5]
-
Preparation: Flame-dry a Schlenk flask containing a stir bar and lithium chloride (LiCl, 1.2 equivalents) under vacuum and backfill with an inert atmosphere (e.g., argon).
-
Add anhydrous acetonitrile (MeCN).
-
Add this compound (1.0 equivalent) to the suspension.
-
Cool the mixture to 0°C.
-
Add the aldehyde or ketone (1.1 equivalents).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Reaction Condition Optimization
The following table summarizes common reaction parameters for the HWE reaction. These should be used as a starting point for optimization with this compound.
| Parameter | Condition A (Strong Base) | Condition B (Milder, for Sensitive Substrates) | General Outcome |
| Base | NaH, n-BuLi, LiHMDS | DBU, Triethylamine (with LiCl) | Stronger bases ensure full deprotonation. |
| Solvent | THF, DME | Acetonitrile (MeCN), THF | Anhydrous conditions are critical. |
| Temperature | -78°C to room temp. | 0°C to room temp. | Higher temps can improve (E)-selectivity. |
| Additives | None | LiCl | LiCl can accelerate the reaction with milder bases. |
| Typical Yield | 70-95% | 60-90% | Highly substrate-dependent. |
| (E/Z) Ratio | >95:5 | >90:10 | Generally high (E)-selectivity. |
Visualizations
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Logical flow for optimizing reaction conditions.
References
Common side reactions with Triethyl phosphonoacetate-13C2
Welcome to the technical support center for Triethyl phosphonoacetate-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this valuable isotopic labeling reagent. The following information is primarily focused on the Horner-Wadsworth-Emmons (HWE) reaction, the most common application for this compound. The reactivity of the 13C2 isotopologue is analogous to its unlabeled counterpart.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Horner-Wadsworth-Emmons (HWE) reaction?
The most prevalent side reactions include:
-
Hydrolysis of the Phosphonate Ester: Triethyl phosphonoacetate can undergo hydrolysis, especially in the presence of non-anhydrous solvents or reagents, or during aqueous workup under acidic or basic conditions. This leads to the formation of the corresponding phosphonic acid, which is inactive in the HWE reaction.[1][2][3][4]
-
Aldol Condensation of the Carbonyl Substrate: If the aldehyde or ketone starting material has enolizable protons, it can undergo self-condensation under basic conditions, leading to aldol adducts and reducing the yield of the desired alkene.
-
Michael Addition: The product of the HWE reaction, an α,β-unsaturated ester, is a Michael acceptor. Under certain conditions, the phosphonate carbanion or other nucleophiles present in the reaction mixture can add to the product, leading to byproducts.[5]
-
Reactions with the Base: Strong bases like sodium hydride (NaH) can sometimes react with the solvent or other components of the reaction mixture, leading to unexpected byproducts and reduced yields.[6] For instance, NaH can exhibit reducing properties in addition to its basicity.[6]
Q2: My HWE reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in an HWE reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide in the section below for a detailed workflow. Key areas to investigate include:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the Triethyl phosphonoacetate. Consider using a stronger base or ensuring the base you are using is fresh and active.
-
Moisture in the Reaction: The presence of water will quench the phosphonate carbanion and can lead to hydrolysis of the starting material. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Purity of Reagents: Impurities in the aldehyde/ketone or the phosphonate reagent can interfere with the reaction. It is advisable to use purified reagents.
-
Reaction Temperature: The reaction temperature can significantly impact the yield and selectivity. For many standard HWE reactions, initial cooling to 0°C for deprotonation followed by reaction at room temperature is common.[7][8] However, some systems may benefit from lower or higher temperatures.
-
Steric Hindrance: Highly hindered aldehydes or ketones may react slowly, leading to lower yields. In such cases, longer reaction times or more reactive phosphonate reagents might be necessary.
Q3: How can I control the stereoselectivity (E/Z ratio) of my HWE reaction?
The HWE reaction with Triethyl phosphonoacetate generally favors the formation of the thermodynamically more stable E-alkene.[8][9][10][11] Several factors can be adjusted to optimize the E/Z selectivity:
-
Choice of Base and Counterion: The cation of the base can influence stereoselectivity. For instance, lithium salts are known to promote higher E-selectivity compared to potassium or sodium salts.[10][12]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the E-isomer as it allows for equilibration of the intermediates to the more stable configuration.[10][12]
-
Structure of the Phosphonate: While Triethyl phosphonoacetate itself strongly favors the E-isomer, modified phosphonates (e.g., Still-Gennari reagents with trifluoroethyl groups) can be used to obtain the Z-isomer with high selectivity.[13][14]
Troubleshooting Guides
Low Yield Troubleshooting
A common issue encountered is a lower than expected yield of the desired alkene. The following guide provides a structured approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low HWE Reaction Yields
Caption: A decision tree for troubleshooting low yields in HWE reactions.
Data Presentation
The choice of base and reaction conditions significantly influences the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following tables summarize quantitative data from various literature sources for the reaction of phosphonates with aldehydes.
Table 1: Influence of Base and Conditions on E/Z Selectivity
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Heptanal | LiOH·H₂O | neat | rt | 92:8 |
| Triethyl phosphonoacetate | 3-Phenylpropanal | LHMDS | THF | -78 | 20:80 (Z-selective) |
| Triethyl phosphonoacetate | 3-Phenylpropanal | LHMDS | THF | 25 | 88:12 (E-selective) |
| Triethyl phosphonoacetate | 3-Phenylpropanal | iPrMgCl | THF | 25 | >99:1 (E-selective) |
Data compiled from multiple sources.[9][12]
Experimental Protocols
Below are detailed methodologies for key experiments involving Triethyl phosphonoacetate.
Protocol 1: Standard HWE Reaction with Sodium Hydride (for E-alkenes)
This protocol describes a general procedure for the reaction of an aldehyde with this compound using sodium hydride to yield an (E)-α,β-unsaturated ester.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0°C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild HWE Reaction with DBU/LiCl (for Base-Sensitive Substrates)
This protocol utilizes milder basic conditions for substrates that are sensitive to strong bases like NaH.[14]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1-1.5 mmol)
-
Anhydrous Lithium Chloride (LiCl) (1.2-1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 mmol)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and this compound in anhydrous MeCN.
-
Cool the mixture to an appropriate temperature (e.g., 0°C or -15°C).
-
Add DBU dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 1-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The four key steps of the Horner-Wadsworth-Emmons reaction mechanism.
General Experimental Workflow for HWE Reaction
Caption: A typical experimental workflow for performing an HWE reaction.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]
Technical Support Center: Synthesis of α,β-Unsaturated Carbonyls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the formation of β,γ-unsaturated isomer byproducts in your experiments.
The formation of the desired α,β-unsaturated carbonyl compound is often accompanied by the undesired β,γ-unsaturated isomer. This byproduct formation is a common challenge that can significantly impact reaction yield and purity. The key to controlling this selectivity lies in understanding and manipulating the reaction conditions to favor the formation of the kinetic enolate, which leads to the desired α,β-unsaturated product, over the thermodynamic enolate, which can lead to the β,γ-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of β,γ-unsaturated isomer byproducts?
A1: The formation of β,γ-unsaturated isomers is primarily due to the regioselectivity of enolate formation from an unsymmetrical ketone. Ketones with protons on two different α-carbons can form two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and is typically less substituted, while the thermodynamic enolate is more stable and more substituted.[1] Subsequent reaction of the thermodynamic enolate can lead to the formation of the β,γ-unsaturated isomer.
Q2: What are the key reaction parameters that influence the formation of these isomers?
A2: The regioselectivity of enolate formation is influenced by several factors, including the choice of base, reaction temperature, solvent, and reaction time.[1] By carefully controlling these parameters, you can favor the formation of the kinetic enolate and minimize the formation of the thermodynamic enolate, thus avoiding the β,γ-unsaturated byproduct.
Q3: How does the choice of base affect the outcome?
A3: Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), favor the formation of the kinetic enolate.[2] The bulkiness of the base makes it more likely to abstract a proton from the less sterically hindered α-carbon, leading to the kinetic enolate. Weaker, less hindered bases, such as sodium ethoxide or sodium hydride, are more likely to lead to an equilibrium between the ketone and the enolates, favoring the more stable thermodynamic enolate.[2]
Q4: What is the role of temperature in controlling regioselectivity?
A4: Low temperatures, typically -78 °C, favor the formation of the kinetic enolate.[2] At these temperatures, the deprotonation is essentially irreversible, and the faster-forming kinetic enolate is the predominant species. Higher temperatures allow for equilibration between the kinetic and thermodynamic enolates, leading to a higher proportion of the more stable thermodynamic enolate.
Q5: Does the solvent play a role in the formation of these isomers?
A5: Yes, the solvent is a critical factor. Aprotic solvents, such as tetrahydrofuran (THF), are preferred for the formation of the kinetic enolate.[3] Protic solvents can facilitate proton exchange and equilibration between the enolates, thus favoring the thermodynamic product.
Troubleshooting Guide: Minimizing β,γ-Unsaturated Isomer Formation
This guide provides solutions to common problems encountered during the synthesis of α,β-unsaturated carbonyl compounds.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of β,γ-unsaturated isomer detected. | Reaction conditions are favoring the formation of the thermodynamic enolate. | 1. Lower the reaction temperature: Conduct the deprotonation step at -78 °C.[2] 2. Change the base: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).[2] 3. Use an aprotic solvent: Tetrahydrofuran (THF) is a common choice.[3] 4. Reduce reaction time: Shorter reaction times can favor the kinetic product. |
| Low yield of the desired α,β-unsaturated product. | Incomplete enolate formation or side reactions. | 1. Use a full equivalent of a strong base: This ensures complete deprotonation of the ketone.[2] 2. Add the ketone to the base: This helps to maintain an excess of the base and prevent the ketone from acting as a proton source for equilibration. |
| Inconsistent results between batches. | Variations in reagent quality or experimental setup. | 1. Use freshly prepared or titrated base: The concentration of organolithium bases can change over time. 2. Ensure anhydrous conditions: Water can quench the enolate and interfere with the reaction. Use dry solvents and glassware. |
Data Presentation: Regioselectivity of Enolate Formation
The following table summarizes the influence of reaction conditions on the ratio of kinetic versus thermodynamic enolate formation for 2-methylcyclohexanone. The kinetic enolate leads to the desired α,β-unsaturated product upon alkylation and elimination, while the thermodynamic enolate can lead to the β,γ-isomer.
| Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Reference |
| LDA | THF | -78 | >99 | <1 | |
| LDA | THF | 0 | 90 | 10 | General Knowledge |
| NaH | THF | 25 | 26 | 74 | [4] |
| Ph₃CK | DME | 25 | 10 | 90 | General Knowledge |
| KOtBu | tBuOH | 25 | Minor | Major | General Knowledge |
Note: The exact ratios can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Selective Formation of the Kinetic Enolate using LDA
This protocol describes the formation of the kinetic enolate of an unsymmetrical ketone, which is a key step in synthesizing the corresponding α,β-unsaturated ketone while avoiding the β,γ-isomer.
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Unsymmetrical ketone
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
In a separate flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
The resulting solution containing the kinetic lithium enolate is now ready for the subsequent reaction (e.g., alkylation, aldol reaction).
Protocol 2: Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation
This protocol outlines the synthesis of an α,β-unsaturated ketone, a reaction where the formation of the β,γ-isomer can be a concern if not properly controlled.
Materials:
-
Ketone (with α-hydrogens)
-
Aldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the ketone in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aldehyde to the cooled mixture with stirring.
-
Allow the reaction to stir at room temperature. The reaction time will vary depending on the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the α,β-unsaturated ketone.
Visualizations
Caption: Troubleshooting flowchart for avoiding β,γ-unsaturated byproducts.
Caption: Factors influencing kinetic vs. thermodynamic enolate formation.
References
Technical Support Center: Purification of Products from Triethyl Phosphonoacetate-¹³C₂ Reactions
Welcome to the technical support center for the purification of reaction products involving Triethyl phosphonoacetate-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of α,β-unsaturated esters and other products synthesized via the Horner-Wadsworth-Emmons (HWE) reaction with ¹³C-labeled triethyl phosphonoacetate.
Troubleshooting Guide
The purification of phosphonate esters, the typical products of HWE reactions, can present several challenges, primarily related to their stability and the removal of reaction byproducts. This guide addresses common issues encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Recovery After Aqueous Work-up | Hydrolysis of the phosphonate ester product. Phosphonate esters can be sensitive to both acidic and basic conditions, leading to hydrolysis back to the phosphonic acid, which may be water-soluble and lost during extraction.[1][2] | - Neutralize the reaction mixture to a pH of ~7 before performing an aqueous work-up.[1] - Use a non-aqueous work-up, such as filtering the reaction mixture and evaporating the solvent.[1] - Minimize contact time with aqueous layers during extraction. |
| Product Degradation During Silica Gel Chromatography | Acidity of standard silica gel. The slightly acidic nature of silica gel can cause the hydrolysis of sensitive phosphonate esters during column chromatography.[1] | - Deactivate the silica gel by pre-treating it with a base, such as triethylamine.[1] - Use buffered silica gel.[1] - Employ alternative purification methods like preparative High-Performance Liquid Chromatography (prep-HPLC) or crystallization.[1] |
| Presence of Unreacted Triethyl Phosphonoacetate-¹³C₂ in the Final Product | Incomplete reaction. The Horner-Wadsworth-Emmons reaction may not have gone to completion. | - Optimize reaction conditions, such as reaction time, temperature, or the stoichiometry of reactants. - Use a more polar solvent system during column chromatography to effectively separate the more polar phosphonate starting material from the less polar α,β-unsaturated ester product. |
| Contamination with Diethyl Phosphate Byproduct | Formation of sodium diethyl phosphate. A gummy precipitate of sodium diethyl phosphate can form during the reaction, which can be difficult to separate from the product.[3] | - After the reaction, decant the mother liquor from the precipitate.[3] - Wash the gummy precipitate with a suitable solvent (e.g., warm benzene) to recover any trapped product.[3] - Perform an aqueous wash to remove the water-soluble phosphate salts. |
| Difficulty in Achieving High Purity (>95%) | Presence of closely related impurities or isomers. The reaction may produce stereoisomers (E/Z) or other byproducts with similar polarities to the desired product, making separation by column chromatography challenging.[4][5] | - Optimize the stereoselectivity of the Horner-Wadsworth-Emmons reaction to favor the desired isomer.[5] - Utilize high-resolution purification techniques such as preparative HPLC.[6] - Consider recrystallization to purify solid products.[7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Horner-Wadsworth-Emmons reaction using Triethyl phosphonoacetate-¹³C₂?
A1: The most common impurities include unreacted Triethyl phosphonoacetate-¹³C₂, unreacted aldehyde or ketone, the diethyl phosphate byproduct, and potentially the undesired stereoisomer (Z-isomer) of the α,β-unsaturated ester product.[3][4]
Q2: How can I monitor the progress of the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography.[11] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1][12] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase HPLC can be particularly useful for analyzing polar phosphonates.[12][13]
Q3: My product is a solid. Is recrystallization a suitable purification method?
A3: Yes, recrystallization is an excellent purification technique for solid products and can often yield highly pure crystalline material.[7][8][9][10] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[9]
Q4: Can I use distillation to purify my product?
A4: Distillation is a viable option for liquid products that are thermally stable and have a significantly different boiling point from the impurities.[14][15] For instance, unreacted ethyl chloroacetate and the triethyl phosphonoacetate product can be separated by rectification.[15]
Q5: Are there any special considerations for purifying ¹³C-labeled compounds?
A5: The purification techniques for ¹³C-labeled compounds are identical to those for their unlabeled counterparts, as the isotopic labeling does not significantly alter the chemical and physical properties relevant to separation. However, given the often higher cost of isotopically labeled starting materials, it is crucial to optimize the purification process to maximize recovery and purity.
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of α,β-Unsaturated Esters
This protocol outlines a general procedure for purifying the product of a Horner-Wadsworth-Emmons reaction using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column or buret[16]
-
Cotton or glass wool[17]
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
Methodology:
-
Prepare the Column:
-
Pack the Column (Wet Slurry Method):
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.[16]
-
-
Elute the Column:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Begin with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[17] The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions as the solvent elutes from the column.
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: Recrystallization of a Solid Product
This protocol provides a general method for purifying a solid product.
Materials:
-
Crude solid product
-
Suitable recrystallization solvent(s)[8]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the Solute:
-
Cool the Solution:
-
Isolate the Crystals:
-
Dry the Crystals:
-
Allow the crystals to dry on the filter paper under vacuum.[7] For complete drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.
-
Visualizations
Caption: A general workflow for the purification of products from Triethyl phosphonoacetate-¹³C₂ reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Preparation and purification method and application of triethyl phosphate_Chemicalbook [chemicalbook.com]
- 15. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting the Gummy Precipitate of Sodium Diethyl Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sodium diethyl phosphate, particularly the formation of a gummy or oily precipitate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my sodium diethyl phosphate precipitating as a gummy or sticky solid instead of a crystalline powder?
A1: The formation of a gummy precipitate of sodium diethyl phosphate can be attributed to several factors:
-
Hygroscopicity: Sodium diethyl phosphate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can prevent the formation of a crystalline lattice, resulting in a sticky, semi-solid mass. Many phosphate salts exhibit this property.[1][2]
-
Presence of Impurities: The purity of the sodium diethyl phosphate is crucial. Impurities can disrupt the crystallization process. Common impurities may include:
-
Residual Triethyl Phosphate: If the synthesis of sodium diethyl phosphate involves the hydrolysis of triethyl phosphate, any unreacted starting material can remain as an oily impurity.
-
Other Phosphate Esters: Byproducts such as monoethyl phosphate can also interfere with crystallization.
-
Excess Sodium Hydroxide or Diethyl Phosphoric Acid: Improper stoichiometry during the neutralization step can lead to a non-crystalline product.
-
-
Rapid Precipitation: Allowing the product to precipitate too quickly from solution can trap solvent molecules and prevent the formation of an ordered crystal structure. Slow, controlled crystallization is key.
-
Incorrect Solvent System: The choice of solvent for precipitation or recrystallization is critical. A solvent that is too "good" may prevent precipitation altogether, while a solvent that is too "poor" may cause the product to "oil out" as a gummy liquid.
-
pH of the Solution: The pH of the aqueous solution from which the sodium diethyl phosphate is precipitated can influence its form. Deviations from the optimal pH can hinder proper crystallization.
Q2: What is the ideal appearance of pure sodium diethyl phosphate?
A2: Pure sodium diethyl phosphate should be a white to off-white crystalline solid.[3] If your product is a gummy or oily substance, it is likely impure or has absorbed moisture.
Q3: How should I store sodium diethyl phosphate to prevent it from becoming gummy?
A3: To maintain its crystalline form, sodium diethyl phosphate should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon) at a low temperature, typically -20°C. This minimizes exposure to atmospheric moisture.
Troubleshooting Guides
Issue: A Gummy Precipitate is Obtained Upon Isolation
This guide provides a step-by-step approach to handle and purify a gummy precipitate of sodium diethyl phosphate.
Workflow for Handling a Gummy Precipitate:
Caption: Troubleshooting workflow for a gummy precipitate.
Detailed Steps:
-
Trituration:
-
Procedure: Add a small amount of a cold, non-polar solvent in which sodium diethyl phosphate is insoluble (e.g., diethyl ether, hexanes, or a mixture). Use a spatula or glass rod to break up and stir the gummy material in the solvent. The goal is to wash away non-polar impurities and potentially induce crystallization.
-
Expected Outcome: The gummy material may solidify into a powder. The liquid can then be decanted or filtered off.
-
Troubleshooting: If the material remains gummy, proceed to the next step.
-
-
Recrystallization:
-
Solvent Selection: The key is to find a solvent or solvent system where sodium diethyl phosphate is soluble when hot but sparingly soluble when cold. Based on its properties, suitable options to test include:
-
Ethanol
-
Isopropanol
-
Acetone
-
Mixtures of a polar solvent (like ethanol or methanol) with a less polar co-solvent (like ethyl acetate or diethyl ether).
-
-
Procedure:
-
Dissolve the gummy precipitate in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Troubleshooting: If the product "oils out" instead of crystallizing upon cooling, try redissolving it in the hot solvent and adding a small amount of a "poorer" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Column Chromatography:
-
When to Use: If recrystallization fails to yield a crystalline solid, column chromatography can be used to separate the sodium diethyl phosphate from impurities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A polar eluent system will likely be required. A gradient of increasing methanol in dichloromethane or ethyl acetate is a good starting point.
-
Procedure:
-
Dissolve the gummy material in a minimal amount of the initial mobile phase.
-
Load the solution onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by a suitable analytical technique (e.g., TLC, if a suitable stain is available, or by evaporating a small aliquot of each fraction).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Drying:
-
Importance: Thoroughly drying the final product is crucial to prevent it from becoming gummy due to its hygroscopic nature.
-
Procedure: Dry the crystalline solid under high vacuum, possibly with gentle heating if the compound is thermally stable. Using a drying agent like phosphorus pentoxide in the vacuum desiccator can be beneficial.
-
Experimental Protocols
Protocol 1: Recrystallization of Sodium Diethyl Phosphate
This protocol provides a general procedure for the recrystallization of sodium diethyl phosphate. The ideal solvent system should be determined empirically on a small scale first.
Methodology:
-
Solvent Screening:
-
Place a small amount of the gummy sodium diethyl phosphate into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone) to each tube at room temperature to assess solubility.
-
For solvents in which it is sparingly soluble at room temperature, heat the test tube to determine if solubility increases.
-
A good recrystallization solvent will show low solubility at room temperature and high solubility when hot.
-
-
Recrystallization Procedure:
-
Transfer the bulk of the gummy precipitate to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent portion-wise with heating and swirling until the solid just dissolves.
-
If the solution is colored or contains particulate matter, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under high vacuum.
-
Data Presentation: Qualitative Solubility of Sodium Diethyl Phosphate
| Solvent | Solubility at Room Temperature | Solubility when Hot | Suitability for Recrystallization |
| Water | Soluble | Very Soluble | Poor (high solubility at low temp) |
| Methanol | Slightly Soluble | Soluble | Potentially Good |
| Ethanol | Sparingly Soluble | Soluble | Good Candidate |
| Isopropanol | Sparingly Soluble | Moderately Soluble | Good Candidate |
| Acetone | Very Sparingly Soluble | Slightly Soluble | May require a co-solvent |
| Dichloromethane | Insoluble | Insoluble | Good for trituration/washing |
| Ethyl Acetate | Very Sparingly Soluble | Slightly Soluble | May require a co-solvent |
| Diethyl Ether | Insoluble | Insoluble | Good for trituration/washing |
| Hexanes | Insoluble | Insoluble | Good for trituration/washing |
Note: This table is based on general principles of phosphate salt solubility and should be confirmed experimentally.
Protocol 2: Analysis of Potential Impurities
To troubleshoot the cause of the gummy precipitate, it is helpful to analyze the material for common impurities.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ³¹P NMR are powerful tools for identifying impurities.
-
Sample Preparation: Dissolve a small amount of the gummy material in a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Analysis:
-
Look for signals corresponding to the ethyl groups of triethyl phosphate (a common starting material).
-
The presence of multiple signals in the ³¹P NMR spectrum can indicate the presence of different phosphate species.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This technique can be used to identify volatile impurities. Derivatization may be necessary to analyze the non-volatile sodium diethyl phosphate and its related salts.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to assess the purity of the sample and quantify impurities. A method using a suitable column (e.g., C18) with a buffered mobile phase would be appropriate.
-
Logical Relationship for Impurity Analysis:
Caption: Decision process for impurity analysis.
References
Stability and proper storage of Triethyl phosphonoacetate-13C2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of Triethyl phosphonoacetate-13C2, along with troubleshooting guides and frequently asked questions (FAQs) for its use in chemical reactions.
Stability and Proper Storage
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation of its integrity, storage at 2-8°C is recommended.[3] The compound should be protected from moisture to prevent hydrolysis.[3]
Q2: How stable is this compound over time?
A2: this compound is a shelf-stable liquid under proper storage conditions.[4] While specific quantitative long-term stability data under various conditions is not extensively available in public literature, the compound is generally considered stable. For products without a specified expiration date, it is recommended to re-evaluate the material's quality periodically, especially if it has been stored for an extended period.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester and phosphonate groups. This can be accelerated by the presence of moisture, acids, or bases. Under thermal stress, decomposition may yield carbon oxides and oxides of phosphorus.[5]
Q4: Is this compound sensitive to light?
A4: While not explicitly stated in the provided search results, it is good laboratory practice to store all chemicals, including this compound, in opaque or amber containers to protect them from potential light-induced degradation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in HWE reaction | 1. Incomplete deprotonation of the phosphonate: The base used may not be strong enough or may have degraded. | - Use a stronger base such as sodium hydride (NaH). - Ensure the base is fresh and has been stored under appropriate inert conditions. - Increase the reaction temperature or time. |
| 2. Inactive aldehyde or ketone: The carbonyl compound may have degraded or contain impurities. | - Use freshly distilled or purified aldehyde/ketone. - Check the purity of the carbonyl compound by NMR or other analytical techniques. | |
| 3. Presence of moisture: Water will quench the phosphonate carbanion. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of unexpected byproducts | 1. Side reactions of the base: The base may be reacting with other functional groups in the starting materials. | - Use a milder, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with LiCl for base-sensitive substrates. |
| 2. Self-condensation of the aldehyde/ketone: This can occur under basic conditions. | - Add the aldehyde/ketone slowly to the reaction mixture at a low temperature. | |
| Poor E/Z selectivity in HWE reaction | 1. Reaction conditions: The choice of base, solvent, and temperature can influence the stereochemical outcome. | - For higher E-selectivity, thermodynamically controlled conditions are generally favored (e.g., using NaH in THF). - For higher Z-selectivity, kinetic control is needed, often employing modified phosphonates and specific bases at low temperatures. |
| 2. Steric hindrance: Bulky substituents on the phosphonate or carbonyl compound can affect selectivity. | - Modify the structure of the reactants if possible. - Consult literature for similar substrates to find optimized conditions. | |
| Difficulty in product purification | 1. Water-soluble byproducts: The phosphate byproduct can sometimes complicate extraction. | - Perform multiple extractions with an appropriate organic solvent. - A final wash of the combined organic layers with brine can help remove residual water-soluble impurities. |
| 2. Similar polarity of product and starting materials: This can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This is a general procedure and may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aldehyde or ketone
-
Base (e.g., Sodium Hydride, DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous Lithium Chloride (if using DBU)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure using Sodium Hydride (NaH):
-
To a flame-dried flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes and carefully decant the solvent.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart of the Horner-Wadsworth-Emmons experimental workflow.
Caption: Key factors that can influence the stability of this compound.
References
Technical Support Center: Horner-Wadsworth-Emmons Reaction Selectivity
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals aiming to control the E/Z stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HWE reaction is yielding a mixture of E and Z isomers with low selectivity. What are the primary factors I should investigate?
A1: Low stereoselectivity in the HWE reaction often stems from suboptimal reaction conditions. The key parameters to re-evaluate are the structure of the phosphonate reagent, the choice of base, the reaction solvent, and the temperature. For standard phosphonates, such as triethyl phosphonoacetate, the reaction thermodynamically favors the E-alkene.[1][2] A non-selective outcome suggests that the conditions are not sufficiently biased toward either the kinetic (Z-favored) or thermodynamic (E-favored) pathway.
Q2: How can I enhance the selectivity for the E (trans) alkene?
A2: To increase the formation of the thermodynamically stable E-alkene, consider the following modifications:
-
Base and Cation Choice: Lithium and sodium bases, like n-butyllithium (n-BuLi) or sodium hydride (NaH), generally provide higher E-selectivity compared to potassium-based ones.[3][4] The use of lithium salts (e.g., LiCl, LiBr) with a tertiary amine base (Masamune-Roush conditions) is also effective for base-sensitive substrates.[5][6]
-
Temperature: Running the reaction at higher temperatures (e.g., room temperature to reflux) allows the reaction intermediates to equilibrate, which favors the formation of the more stable E-product.[3][4]
-
Substrate Steric Hindrance: Increasing the steric bulk of either the aldehyde or the phosphonate reagent can promote the formation of the E-isomer.[4][5]
-
Solvent: Protic solvents or the presence of water can sometimes favor E-alkene formation.
Q3: I need to synthesize the Z (cis) alkene. What is the most reliable method?
A3: Achieving high Z-selectivity requires overriding the inherent thermodynamic preference for the E-isomer. The most robust method for this is the Still-Gennari modification .[1][7] This approach relies on kinetic control and involves two key changes:
-
Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) phosphonates.[1][2] These groups accelerate the final elimination step, preventing the intermediates from equilibrating.[4][7]
-
Reaction Conditions: Employ strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in an aprotic solvent like THF at very low temperatures (-78 °C).[1][4]
Q4: Can I obtain the Z-alkene without using specialized trifluoroethyl phosphonates?
A4: While the Still-Gennari modification is the most general method, high Z-selectivity can sometimes be achieved with other phosphonates. For instance, phosphonates with bulky aryl groups (Ando modification) can also favor the Z-isomer.[2][8] The success of these alternative methods is highly dependent on the specific substrates and reaction conditions.[2] For standard dialkyl phosphonates, achieving high Z-selectivity is very challenging.[3]
Q5: My reaction with an aromatic aldehyde is giving almost exclusively the E-alkene. Is this expected?
A5: Yes, aromatic aldehydes have a strong tendency to produce E-alkenes in standard HWE reactions.[4] If the Z-isomer is the desired product from an aromatic aldehyde, the Still-Gennari modification is the recommended approach.[4]
Data Presentation: E/Z Selectivity under Various Conditions
The following tables summarize quantitative data on the E/Z selectivity of the HWE reaction with different reagents and conditions.
Table 1: E-Selective HWE Reactions
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp (°C) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
| Diethyl phosphonoacetate | Isovaleraldehyde | NaH | THF | 23 | 95:5 |
| Diethyl phosphonoacetate | Isovaleraldehyde | LiHMDS | THF | -78 | 50:50 |
| Diethyl phosphonoacetate | Isovaleraldehyde | KHMDS | THF | -78 | 10:90 |
Data compiled from multiple sources.[9]
Table 2: Z-Selective HWE Reactions (Still-Gennari and Ando Modifications)
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp (°C) | Z:E Ratio |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >99:1 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | >99:1 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | >98:2 |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -95 | 95:5 |
| Ethyl 2-(di-o-tolylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 94:6 |
Data compiled from multiple sources.[1][2][8]
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
-
Preparation: To a stirred suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C.
-
Ylide Formation: Slowly add a solution of the dialkyl phosphonoacetate (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).[1][3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Z-Selective Still-Gennari Reaction
-
Preparation: To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Ylide Formation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq) in THF. Stir the mixture at -78 °C for 30 minutes.
-
Reaction: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Stir at -78 °C for 2-4 hours, monitoring by TLC.[1]
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.[1]
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the Z-alkene.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Effect of temperature on Triethyl phosphonoacetate-13C2 reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl phosphonoacetate-13C2, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. The information provided is also broadly applicable to unlabeled Triethyl phosphonoacetate, as the 13C2 isotopic labeling does not significantly alter the chemical reactivity or the influence of temperature on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Horner-Wadsworth-Emmons (HWE) reaction is not proceeding or is giving a low yield. How can temperature be affecting this?
A1: Low reaction rates are a common issue. If you are running the reaction at a low temperature (e.g., -78°C or 0°C), the deprotonation of the phosphonate or the subsequent nucleophilic attack on the carbonyl compound might be too slow.[1]
-
Troubleshooting Steps:
-
Gradually Increase Temperature: After the initial addition of reactants at a low temperature, allow the reaction mixture to slowly warm to room temperature. Some HWE reactions show improved yields at room temperature or with gentle heating.[1]
-
Verify Base Strength: Ensure the base you are using is sufficiently strong to deprotonate the phosphonoacetate at the chosen temperature. While weaker bases can be used, stronger bases like NaH, LiHMDS, or n-BuLi are common choices.[1]
-
Increase Reaction Time: If you need to maintain a low temperature for stereoselectivity, consider significantly extending the reaction time. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Q2: I am observing poor stereoselectivity in my reaction. How can I use temperature to control the E/Z isomer ratio?
A2: Temperature is a critical factor in determining the stereochemical outcome of the HWE reaction.[2][3] Generally, higher temperatures favor the formation of the more thermodynamically stable (E)-alkene, while lower temperatures can favor the kinetically controlled (Z)-alkene, especially with modified phosphonates.[2]
-
To favor the (E)-alkene (Thermodynamic Control):
-
To favor the (Z)-alkene (Kinetic Control):
-
Running the reaction at very low temperatures (e.g., -78°C) can trap the kinetically formed intermediate that leads to the (Z)-product.[6] This is often combined with specific reagents like those used in the Still-Gennari modification.[7]
-
The quenching temperature can also be crucial. In some cases, quenching the reaction at a low temperature preserves the kinetic product ratio, whereas allowing it to warm up can lead to equilibration and a higher proportion of the (E)-product.[2][3]
-
Q3: At higher temperatures, I am seeing an increase in byproducts. What are these and how can I minimize them?
A3: Elevated temperatures can lead to several side reactions:
-
Aldol Condensation: Your aldehyde or ketone starting material can undergo base-catalyzed self-condensation.
-
Decomposition: The phosphonate carbanion may not be stable at higher temperatures and could decompose over time. Temperatures above 40-50°C can be detrimental to the anion.
-
Other Side Reactions: Base-sensitive functional groups on your substrates may react under the conditions.
-
Troubleshooting Steps:
-
Controlled Heating: Instead of high reflux temperatures, try running the reaction at a moderate temperature (e.g., room temperature to 40°C) for a longer period.
-
Order of Addition: Add the aldehyde or ketone slowly to the pre-formed phosphonate carbanion at a low temperature before allowing the mixture to warm. This keeps the concentration of the carbonyl compound low and minimizes self-condensation.
-
Choice of Base: Use the mildest base that effectively promotes the reaction to avoid base-induced side reactions.
-
Data Presentation: Effect of Temperature on Stereoselectivity
The following table summarizes illustrative examples from the literature on how temperature can influence the E/Z ratio of the alkene product in HWE-type reactions.
| Phosphonate Reagent | Aldehyde | Base & Conditions | Temperature | E:Z Ratio | Reference |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr in Toluene | Reflux | 95:5 | [5] |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr in THF | Reflux | 87:13 | [5] |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr in THF | 0°C | 77:23 | [5] |
| Diethyl phosphonate derivative of γ-butyrolactone | Propionaldehyde | KHMDS, 18-crown-6 in THF | Warm to RT | Favors E | [2][3] |
| Diethyl phosphonate derivative of γ-butyrolactone | Propionaldehyde | KHMDS, 18-crown-6 in THF, quench at high temp. | ~30°C | Favors Z | [2][3] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK in THF | -78°C | 5:95 | [6] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK in THF | -95°C | 5:95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable (E)-alkene by allowing the reaction to proceed at room temperature.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Deprotonation: Cool the slurry to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution at 0°C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for (Z)-Alkene Synthesis (Kinetic Control)
This protocol employs low temperatures to favor the formation of the kinetically controlled (Z)-alkene. This often requires the use of specific bases and additives.
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Base Addition: Add potassium hexamethyldisilazane (KHMDS, 1.05 equivalents) as a solution in THF or toluene. If desired, an additive like 18-crown-6 (2.0 equivalents) can be added to the reaction mixture.
-
Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF. Stir the mixture at -78°C for 30-60 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Reaction: Stir the reaction at -78°C and monitor its progress. The reaction time can vary from a few hours to overnight.
-
Workup: Quench the reaction at -78°C by the slow addition of a saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with an appropriate solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.
Caption: Influence of temperature on HWE reaction stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
Unraveling Reaction Pathways: A Comparative Guide to Validating Reaction Mechanisms with Triethyl phosphonoacetate-13C2
For researchers, scientists, and drug development professionals, a profound understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. Isotopic labeling stands as a powerful technique to illuminate the intricate steps of a chemical transformation. This guide provides a comparative analysis of using Triethyl phosphonoacetate-13C2 to validate the Horner-Wadsworth-Emmons (HWE) reaction mechanism, a cornerstone of stereoselective alkene synthesis. We will explore its performance in comparison to other mechanistic validation techniques and provide supporting hypothetical experimental data and detailed protocols.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions, typically favoring the formation of the (E)-alkene.[1][2] The generally accepted mechanism involves the deprotonation of the phosphonate, nucleophilic addition to the carbonyl compound to form a tetrahedral intermediate, subsequent formation of an oxaphosphetane intermediate, and final elimination to yield the alkene and a water-soluble phosphate byproduct.[2][3] Validating this proposed mechanism and understanding the rate-determining step is crucial for controlling the stereoselectivity and efficiency of the reaction.
The Power of Isotopic Labeling with this compound
This compound is a stable isotope-labeled reagent where the two carbon atoms of the acetate moiety are replaced with the 13C isotope. This isotopic enrichment allows for the tracking of these specific carbon atoms throughout the reaction using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the 13C NMR spectra of the starting materials, intermediates, and final products, researchers can gain unambiguous evidence for bond-forming and bond-breaking events, thus validating the proposed reaction pathway.
The primary advantage of using this compound is the ability to directly observe the fate of the carbon backbone of the phosphonoacetate. This provides a clear and direct method for mechanistic elucidation compared to indirect methods such as kinetic studies, which can sometimes be ambiguous.
Comparative Analysis of Mechanistic Validation Methods
The validation of a reaction mechanism is not limited to a single technique. Below is a comparison of using this compound with other common methods for studying the HWE reaction mechanism.
| Method | Principle | Advantages | Disadvantages |
| This compound with 13C NMR | Direct tracking of the 13C-labeled carbon atoms from the reactant to the product. | Provides unambiguous evidence of bond formation and cleavage. Can identify and characterize intermediates. High signal-to-noise ratio for labeled positions. | Requires synthesis of isotopically labeled starting material. 13C NMR can have lower sensitivity than 1H NMR, but this is mitigated by the high isotopic enrichment. |
| Kinetic Isotope Effect (KIE) Studies (e.g., using deuterated analogs) | Measures the change in reaction rate upon isotopic substitution at a specific position. | Can provide information about the transition state of the rate-determining step.[4] | Does not directly track the transformation of the molecule. Interpretation can be complex and may not be definitive. Requires synthesis of deuterated compounds. |
| Computational Modeling | Theoretical calculation of the reaction pathway and transition state energies. | Can provide detailed insights into the entire reaction coordinate. Does not require experimental work. | Accuracy is highly dependent on the level of theory and computational resources. Requires validation by experimental data. |
| Trapping of Intermediates | Addition of a trapping agent to the reaction mixture to capture and identify transient intermediates. | Can provide direct evidence for the existence of intermediates. | The trapping agent can alter the reaction pathway. Not all intermediates can be effectively trapped. |
Hypothetical Experimental Data for Mechanistic Validation
To illustrate the utility of this compound, we present hypothetical 13C NMR data for the HWE reaction between this compound and benzaldehyde. The labeling pattern allows for the clear distinction of the carbons originating from the phosphonoacetate.
Table 1: Hypothetical 13C NMR Chemical Shift Data (in ppm) for the HWE Reaction
| Compound | C=O (or C=C) | P-CH2- (or =CH-) | O-CH2- | CH3 |
| This compound | 166.5 (d, J=6.0 Hz) | 34.5 (d, J=133 Hz) | 62.5 | 16.3 (d, J=6.0 Hz), 14.1 |
| Ethyl (E)-cinnamate-13C2 (Product) | 167.0 | 120.5, 145.0 | 60.5 | 14.3 |
| Diethyl phosphate-13C2 (Byproduct) | - | - | 64.0 (d, J=6.0 Hz) | 16.0 (d, J=6.0 Hz) |
Bolded values indicate the 13C-labeled positions. Chemical shifts are based on typical values for these functional groups.[5][6] The coupling constants (J) are due to the interaction with the 31P nucleus.
The disappearance of the signals corresponding to the 13C-labeled carbons of this compound and the appearance of new signals at the expected chemical shifts for the alkene carbons in the product provide direct evidence for the transformation.
Experimental Protocols
A detailed experimental protocol is essential for obtaining reliable and reproducible results.
General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add this compound (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion to 0 °C. Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for 1H or 13C NMR analysis.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product and any isolated byproducts by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and the location of the 13C labels.
Visualizing the Reaction Pathway and Workflow
Diagrams are invaluable tools for visualizing complex relationships and workflows.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: Experimental workflow for the HWE reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to Triethyl phosphonoacetate-13C2 and Unlabeled Triethyl phosphonoacetate for Researchers
This guide provides a detailed comparison of triethyl phosphonoacetate-13C2 and its unlabeled counterpart, essential reagents in organic synthesis, particularly for drug development and scientific research. The focus is on their application in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of alkenes. This document offers an objective look at their properties, performance, and the subtle but crucial differences introduced by isotopic labeling, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between this compound and unlabeled triethyl phosphonoacetate lies in the isotopic composition of two carbon atoms. In the labeled variant, the methylene carbon adjacent to the phosphorus atom and the carbonyl carbon of the acetate group are replaced with the stable isotope carbon-13 (¹³C). This substitution results in a slightly higher molecular weight for the labeled compound but does not significantly alter its bulk physical or chemical properties under standard conditions.
| Property | This compound | Unlabeled Triethyl phosphonoacetate |
| Molecular Formula | C₆¹³C₂H₁₇O₅P | C₈H₁₇O₅P |
| Molecular Weight | 226.18 g/mol [1] | 224.19 g/mol [2] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 142-145 °C at 9 mmHg[2] | 142-145 °C at 9 mmHg[2] |
| Primary Application | Horner-Wadsworth-Emmons Reagent, Mechanistic Studies | Horner-Wadsworth-Emmons Reagent |
Performance in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of α,β-unsaturated esters from aldehydes and ketones. Both labeled and unlabeled triethyl phosphonoacetate are effective reagents for this transformation. The reaction typically proceeds with high E-selectivity, especially with aromatic aldehydes.
Below is a summary of a representative Horner-Wadsworth-Emmons reaction using unlabeled triethyl phosphonoacetate with benzaldehyde to produce ethyl cinnamate.
| Reactants | Base/Solvent | Reaction Time | Product | Yield |
| Triethyl phosphonoacetate, Benzaldehyde | NaH / THF | 1 hour | Ethyl (E)-cinnamate | ~85-95% |
The primary utility of this compound lies in its application for mechanistic studies. The ¹³C labels serve as powerful probes to trace the fate of specific carbon atoms throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the detailed elucidation of reaction mechanisms and the study of metabolic pathways in drug development.
Experimental Protocols
A detailed protocol for the Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate is provided below. This protocol is applicable to both the labeled and unlabeled reagents.
Synthesis of Ethyl (E)-cinnamate
Materials:
-
Triethyl phosphonoacetate (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.[3]
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.[3]
-
Add anhydrous THF to the flask to create a slurry.[3]
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.[3]
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.[3]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield ethyl (E)-cinnamate.[3]
Product Characterization
The final product, ethyl cinnamate, can be characterized by NMR spectroscopy. The expected ¹H and ¹³C NMR chemical shifts are provided below. For the product derived from this compound, the signals corresponding to the labeled carbons (Cα and C=O) will be significantly enhanced in the ¹³C NMR spectrum.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 7.68 (d, J=16.0 Hz, 1H) | Hβ |
| 7.52 (m, 2H) | Ar-H |
| 7.38 (m, 3H) | Ar-H |
| 6.43 (d, J=16.0 Hz, 1H) | Hα |
| 4.24 (q, J=7.1 Hz, 2H) | -OCH₂- |
| 1.32 (t, J=7.1 Hz, 3H) | -CH₃ |
Data compiled from multiple sources.[4][5]
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the HWE reaction.
References
Confirming Isotopic Enrichment: A Comparative Guide to 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in metabolic studies, drug metabolism analyses, and pathway identification, the accurate confirmation of isotopic enrichment is paramount. This guide provides an objective comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with a primary alternative, Mass Spectrometry (MS), for the confirmation of 13C isotopic enrichment. The performance of these techniques is evaluated with supporting experimental data and detailed methodologies to inform the selection of the most appropriate analytical approach.
Performance Comparison: 13C NMR vs. Mass Spectrometry
The choice between 13C NMR and Mass Spectrometry for isotopic enrichment analysis hinges on a trade-off between the need for positional information, sensitivity, and sample throughput. While MS generally offers higher sensitivity, NMR provides unparalleled detail regarding the specific location of isotopic labels within a molecule.
| Feature | 13C NMR Spectroscopy | Mass Spectrometry (GC-MS, LC-MS) |
| Principle | Detection of the nuclear spin properties of 13C nuclei in a magnetic field. | Separation of ions based on their mass-to-charge ratio (m/z). |
| Information Provided | Provides site-specific information on isotopic enrichment, identifying the exact position of the 13C label within the molecule (isotopomers).[1][2][3][4] | Provides the distribution of molecules with different numbers of 13C atoms (isotopologues).[3] |
| Sensitivity | Lower sensitivity, typically requiring higher sample concentrations (milligram range).[3][4][5] Can detect metabolites at concentrations >1 μM.[4] | Higher sensitivity, capable of detecting metabolites in the microgram to nanogram range.[3] Can detect metabolites at concentrations >10 to 100 nM.[4] |
| Sample Preparation | Minimal and non-destructive.[1][4] | Often requires derivatization (especially for GC-MS) and chromatographic separation.[1][4] |
| Throughput | Lower, due to longer acquisition times needed for signal averaging.[3] | High, particularly with autosamplers and rapid chromatographic methods.[1][3] |
| Quantification | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[4] | Can be challenging and often requires isotope-labeled internal standards for accurate quantification.[4] |
| Reproducibility | High reproducibility is a fundamental advantage.[4] | Less reproducible compared to NMR.[4] |
| Compound Identification | Excellent for structural elucidation and identification of novel compounds.[1] | Relies on fragmentation patterns and retention times, which can sometimes be ambiguous.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for confirming 13C isotopic enrichment using 1D 13C NMR and a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: 1D 13C NMR Spectroscopy for Isotopic Enrichment
This protocol outlines the direct measurement of 13C enrichment.
-
Sample Preparation:
-
Accurately weigh and dissolve the 13C-labeled sample (typically 5-50 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[6]
-
Add an internal standard with a known concentration if absolute quantification is required.
-
-
Instrument Setup:
-
The analysis is performed on a high-field NMR spectrometer.
-
Tune and match the 13C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity through shimming.[6]
-
-
Data Acquisition:
-
Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[6]
-
Key Acquisition Parameters:
-
Pulse Width: Calibrate a 90° pulse.
-
Spectral Width: Set to cover the entire range of expected 13C chemical shifts (e.g., 250 ppm).[6]
-
Acquisition Time: Set to at least 1-2 seconds for good digital resolution.[3][6]
-
Relaxation Delay (d1): Set to 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation and accurate quantification.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).[3]
-
-
Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[7]
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.[3]
-
Integrate the signals corresponding to the different carbon atoms of the molecule.
-
Calculate the isotopic enrichment at each carbon position by comparing the integral of the 13C signal to the integral of a known reference signal (either an internal standard or a natural abundance 13C signal from a known component).[3]
-
Protocol 2: GC-MS for Isotopic Enrichment Analysis
This protocol is suitable for volatile and thermally stable compounds, often requiring derivatization.
-
Sample Preparation & Derivatization:
-
Dry the metabolite extract completely.
-
Derivatize the sample to increase volatility and thermal stability. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., hexane, ethyl acetate).
-
-
Instrument Setup:
-
The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer.
-
Install a suitable GC column (e.g., a non-polar column like DB-5ms).
-
Set the appropriate temperature program for the GC oven to separate the analytes of interest.
-
Set the MS to operate in either full scan mode to identify all ions or selected ion monitoring (SIM) mode for higher sensitivity and targeted analysis.
-
-
Data Acquisition:
-
Inject the derivatized sample into the GC.
-
The compounds will be separated based on their boiling points and interaction with the column stationary phase.
-
As compounds elute from the GC column, they are ionized (commonly by electron ionization) and the resulting ions are separated by the mass analyzer based on their m/z ratio.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized compound of interest based on its retention time and mass spectrum.
-
Determine the relative abundances of the different mass isotopologues (molecules with different numbers of 13C atoms) from the mass spectrum.
-
Calculate the isotopic enrichment by correcting for the natural abundance of 13C in the unlabeled compound and the derivatizing agent.[3]
-
Visualizing the Workflow and Logic
To better illustrate the processes and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for confirming 13C isotopic enrichment.
References
Unraveling Reaction Mechanisms: A Comparative Guide to the Analysis of Reaction Intermediates with 13C Labeled Phosphonates
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for designing novel therapeutics and optimizing chemical syntheses. The transient nature of reaction intermediates, however, makes their direct observation a significant challenge. The strategic incorporation of carbon-13 (¹³C) isotopes into phosphonate-containing molecules provides a powerful lens to illuminate these fleeting species. This guide offers an objective comparison of using ¹³C labeled phosphonates for the analysis of reaction intermediates against alternative methods, supported by experimental data and detailed protocols.
The inherent complexity of many biological and chemical reactions involving phosphonates necessitates sophisticated analytical techniques to identify and characterize the short-lived intermediates that dictate the reaction pathway and overall efficiency. While traditional spectroscopic methods provide valuable information, the introduction of a ¹³C label offers enhanced sensitivity and specificity, particularly when coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will delve into the practical applications of this technique, its advantages over alternatives, and provide the necessary frameworks for its implementation in the laboratory.
Performance Comparison: 13C Labeling vs. Alternative Methods
The choice of analytical technique for studying reaction intermediates is critical and depends on the specific reaction, the nature of the intermediates, and the information sought. Here, we compare the use of ¹³C labeled phosphonates with two primary alternatives: analysis of unlabeled compounds and the use of ³¹P NMR spectroscopy.
| Feature | Analysis with 13C Labeled Phosphonates | Analysis of Unlabeled Phosphonates | 31P NMR Spectroscopy |
| Specificity | High: The ¹³C label provides a specific probe at a defined position, enabling unambiguous tracking of bond formation and cleavage. | Low to Moderate: Relies on subtle changes in the chemical environment of naturally abundant nuclei, which can be difficult to discern in complex mixtures. | High for Phosphorus Environment: Directly observes the phosphorus nucleus, providing information about its immediate coordination sphere. |
| Sensitivity | Moderate to High (with enrichment): ¹³C enrichment significantly enhances NMR signal intensity, overcoming the low natural abundance of ¹³C. | Low (for ¹³C NMR): The low natural abundance (1.1%) of ¹³C results in weak signals, often requiring long acquisition times. | High: ³¹P has 100% natural abundance and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[1] |
| Structural Information | Detailed: Provides information about the carbon skeleton and connectivity through ¹³C-¹³C and ¹³C-¹H coupling constants. | Limited (without advanced techniques): Can be challenging to obtain detailed structural information on intermediates without isotopic labeling. | Provides information about the electronic environment and coordination of the phosphorus atom. |
| Cost & Effort | High: Requires synthesis of isotopically labeled starting materials, which can be complex and expensive. | Low: Uses commercially available, unlabeled starting materials. | Low to Moderate: Does not require isotopic labeling, but the instrumentation may have specific probe requirements. |
| Applicability | Broad: Applicable to a wide range of organic and enzymatic reactions involving phosphonates. | Broad: Generally applicable but may lack the required resolution for complex systems. | Specific to phosphorus-containing compounds. |
Case Study: The Phosphoenolpyruvate Mutase-Catalyzed Reaction
A compelling example illustrating the power of isotopic labeling is the study of the reaction catalyzed by phosphoenolpyruvate (PEP) mutase. This enzyme facilitates the seemingly straightforward intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a key step in the biosynthesis of many phosphonate-containing natural products. This reaction is particularly noteworthy as it involves the formation of a stable carbon-phosphorus (C-P) bond, a thermodynamically challenging transformation.[2]
The currently accepted mechanism for this reaction is dissociative, proceeding through a highly reactive and transient metaphosphate intermediate.[3][4] The use of ¹³C-labeled PEP allows for the precise tracking of the carbon skeleton throughout this transformation.
Experimental Workflow for Analyzing the PEP Mutase Reaction
Visualizing the Reaction Pathway
The use of ¹³C labeling at the C3 position of PEP allows for direct observation of the C-P bond formation.
Detailed Experimental Protocols
Synthesis of [3-¹³C]Phosphoenolpyruvate
The synthesis of isotopically labeled PEP can be achieved through established chemical or chemo-enzymatic methods, starting from a commercially available ¹³C-labeled precursor such as [3-¹³C]pyruvate. A general chemical synthesis approach is outlined below. For detailed, step-by-step protocols, refer to specialized literature on isotopic labeling.[5][6]
Materials:
-
[3-¹³C]Pyruvic acid
-
Bromine
-
Triethyl phosphite
-
Appropriate solvents (e.g., diethyl ether, dichloromethane)
-
Purification reagents (e.g., silica gel for column chromatography)
General Procedure:
-
Bromination of Pyruvate: [3-¹³C]Pyruvic acid is first converted to its corresponding brominated derivative. This is typically achieved by reacting the pyruvate with bromine in a suitable solvent.
-
Arbuzov Reaction: The brominated pyruvate is then reacted with triethyl phosphite in an Arbuzov reaction to form the triethyl ester of [3-¹³C]PEP.
-
Hydrolysis: The resulting triester is carefully hydrolyzed under controlled conditions to yield [3-¹³C]PEP.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography to remove any unreacted starting materials and byproducts.
-
Characterization: The identity and isotopic enrichment of the synthesized [3-¹³C]PEP are confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.
NMR Spectroscopic Analysis of the Enzymatic Reaction
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, depending on the T1 relaxation times of the nuclei of interest.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio for the detection of intermediates.
-
-
³¹P NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Procedure:
-
Sample Preparation: The enzymatic reaction is carried out directly in an NMR tube. A typical reaction mixture would contain the purified PEP mutase enzyme in a suitable buffer (e.g., Tris-HCl with MgCl₂), and the reaction is initiated by the addition of the synthesized [3-¹³C]PEP.
-
Time-course Monitoring: ¹³C and ³¹P NMR spectra are acquired at regular intervals to monitor the disappearance of the [3-¹³C]PEP signal and the appearance of the [3-¹³C]PnPy product signal. The signals of any potential intermediates can also be observed and quantified.
-
Data Analysis: The integrals of the respective signals are used to determine the concentration of each species over time, allowing for the determination of reaction kinetics.
Mass Spectrometric Analysis
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phosphorylated compounds.
-
Data Acquisition: Data can be acquired in full scan mode to identify all ions present or in a targeted manner (e.g., selected ion monitoring, SIM) to enhance the sensitivity for specific intermediates.
Procedure:
-
Reaction Quenching: Aliquots of the enzymatic reaction are taken at various time points and quenched, for example, by the addition of a strong acid or rapid freezing.
-
Sample Preparation: The quenched samples are prepared for LC-MS analysis, which may involve protein precipitation and filtration.
-
LC-MS Analysis: The samples are injected into the LC-MS system. The chromatographic separation allows for the resolution of PEP, PnPy, and any potential intermediates before they enter the mass spectrometer.
-
Data Analysis: The mass spectra are analyzed to identify the molecular ions corresponding to the expected intermediates and products, including their ¹³C-labeled counterparts. The isotopic distribution in the mass spectra provides confirmation of the presence and structure of the labeled species.
Conclusion
The analysis of reaction intermediates using ¹³C labeled phosphonates offers a powerful and precise method for elucidating complex reaction mechanisms. While the synthesis of labeled compounds requires additional effort, the specificity and detailed structural information gained from NMR and MS analyses often outweigh this initial investment. The case of PEP mutase demonstrates how this technique can provide critical insights into a challenging enzymatic transformation involving C-P bond formation. For researchers in drug development and chemical synthesis, the ability to directly observe and characterize reaction intermediates is an invaluable tool for rational design and process optimization. By carefully selecting the appropriate analytical methods and experimental protocols, the intricate dance of atoms in a chemical reaction can be brought into sharp focus.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triethyl phosphonoacetate-13C2 and Other Wittig-Type Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a fundamental transformation. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for achieving this transformation with high degrees of control and reliability. This guide provides an objective comparison of Triethyl phosphonoacetate-13C2, a valuable isotopically labeled reagent, with other common Wittig-type reagents. The inclusion of experimental data, detailed protocols, and visual diagrams aims to assist researchers in selecting the optimal reagent and conditions for their specific synthetic challenges.
Introduction to Wittig-Type Reagents
The Wittig reaction, discovered by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[1][2][3] A significant modification to this reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions.[4][5] Triethyl phosphonoacetate is a widely used HWE reagent that typically favors the formation of (E)-alkenes.[6] The isotopically labeled version, this compound, is particularly valuable in mechanistic studies and drug development for tracing the metabolic fate of molecules. While the isotopic labeling does not significantly alter the chemical reactivity, it provides a powerful analytical tool.
The primary advantages of the HWE reaction over the traditional Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, which often leads to higher yields, and the formation of a water-soluble phosphate byproduct, simplifying product purification.[4][7]
Performance Comparison: HWE vs. Wittig Reagents
The choice between an HWE reagent like Triethyl phosphonoacetate and a traditional Wittig reagent often depends on the desired stereochemical outcome and the reactivity of the carbonyl substrate. The following tables summarize representative experimental data, highlighting the differences in yield and stereoselectivity.
Table 1: Olefination of Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Base/Conditions | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | >95 | >95:5 | [8] |
| Benzaldehyde | Ethyl (diphenylphosphoryl)acetate (HWE) | DBU/LiCl | Acetonitrile | 85 | >99:1 | [8] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride (Wittig) | NaOEt | Ethanol | 90 | 40:60 | [9] |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | DME | 92 | >98:2 | [8] |
Table 2: Olefination of Aliphatic Aldehydes and Ketones
| Carbonyl Substrate | Reagent | Base/Conditions | Solvent | Yield (%) | E/Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | DBU/LiCl | Acetonitrile | 85 | >99:1 | [8] |
| Octanal | Ethyl (di-(2,2,2-trifluoroethyl))phosphonoacetate (Still-Gennari) | NaH, -20 °C | THF | 94 | 3:97 | [10] |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | Benzene | 67-77 | N/A | [8][11] |
| Acetophenone | Triethyl phosphonoacetate | NaH | DME | 75 | 85:15 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in these olefination reactions, the following diagrams have been generated using Graphviz.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Unlocking Mechanistic Insights and Metabolic Fates: The Advantage of ¹³C Labeled Reagents in Olefination Reactions
For researchers, scientists, and drug development professionals, the precise construction of carbon-carbon double bonds via olefination reactions is a fundamental tool. While traditional olefination reagents efficiently yield desired alkenes, the incorporation of a ¹³C stable isotope into these reagents offers a powerful advantage: the ability to trace the carbon backbone of molecules. This guide provides a comparative analysis of using ¹³C labeled versus unlabeled reagents in common olefination reactions, supported by experimental insights and detailed protocols. The primary benefit lies not in altering reaction yields or stereoselectivity, but in the wealth of analytical information that ¹³C labeling provides for mechanistic studies, metabolic tracing, and drug development.
Performance Comparison: Unlabeled vs. ¹³C Labeled Reagents
The decision to use a ¹³C labeled reagent is driven by the experimental questions being asked. While the isotopic label does not typically alter the macroscopic outcome of the reaction (yield and stereoselectivity), it provides an invaluable layer of information at the molecular level.
| Feature | Unlabeled Olefination Reagent | ¹³C Labeled Olefination Reagent |
| Primary Goal | Synthesis of a target alkene. | Synthesis of an isotopically labeled alkene for tracking and analysis. |
| Typical Yield | High, dependent on specific reaction conditions. | Generally comparable to unlabeled counterparts. |
| Stereoselectivity | Dependent on the type of olefination (e.g., Wittig, HWE) and reaction conditions.[1][2] | Generally follows the same stereochemical pathways as the unlabeled reaction.[1][2] |
| Cost | Lower. | Higher, due to the cost of the ¹³C enriched starting materials.[3] |
| Analytical Insight | Standard characterization (¹H NMR, MS, etc.) to confirm structure. | Enables advanced analytical techniques (¹³C NMR, Isotope Ratio MS) to probe reaction mechanisms, metabolic pathways, and drug-receptor interactions.[4] |
| Key Application | Bulk synthesis of compounds. | Mechanistic elucidation, metabolic flux analysis, pharmacokinetic studies of drug candidates.[4] |
Key Advantages of ¹³C Labeling in Olefination Reactions
The strategic placement of a ¹³C atom in an olefination reagent allows researchers to follow its journey from reactant to product and beyond. This capability is crucial in several areas:
-
Mechanistic Elucidation: Isotopic labeling is a powerful tool for understanding complex reaction mechanisms.[4] By labeling one of the carbons that will form the double bond, researchers can definitively track its position in the final product and any intermediates, providing evidence for proposed reaction pathways. For instance, in the Horner-Wadsworth-Emmons reaction, isotopic labeling can be used to study the reversibility of the initial addition step.[4]
-
Metabolic Tracing and Flux Analysis: In drug development and metabolic research, ¹³C labeled compounds are invaluable.[4] Olefins are common structural motifs in biologically active molecules. By synthesizing these molecules with a ¹³C label, their metabolic fate can be traced in biological systems using techniques like mass spectrometry and NMR. This allows for the identification of metabolites and the quantification of metabolic fluxes.
-
Quantitative Analysis in Complex Mixtures: The distinct signal of a ¹³C labeled compound in mass spectrometry allows for its precise quantification, even in complex biological matrices. This is particularly useful in pharmacokinetic studies to determine the concentration of a drug and its metabolites over time.
Experimental Protocols
The following are generalized protocols for performing Wittig and Horner-Wadsworth-Emmons reactions. To introduce a ¹³C label, one would start with the appropriately labeled phosphonium salt or phosphonate ester.
Protocol 1: The Wittig Reaction with a ¹³C Labeled Phosphonium Ylide
This protocol describes the formation of an alkene from an aldehyde and a ¹³C labeled phosphonium ylide. The ¹³C label is typically incorporated into the alkyl halide used to prepare the phosphonium salt.
Materials:
-
¹³C labeled alkyltriphenylphosphonium halide (e.g., [¹³C]methyltriphenylphosphonium iodide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Aldehyde or ketone
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the ¹³C labeled alkyltriphenylphosphonium halide in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base. The formation of the ylide is often indicated by a color change. Stir the mixture for 30-60 minutes.
-
Olefination: Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ¹³C labeled alkene by column chromatography.
Protocol 2: The Horner-Wadsworth-Emmons (HWE) Reaction with a ¹³C Labeled Phosphonate
This protocol outlines the synthesis of an (E)-alkene from an aldehyde and a ¹³C labeled phosphonate ester, which is often prepared via the Michaelis-Arbuzov reaction using a ¹³C labeled alkyl halide.
Materials:
-
¹³C labeled dialkyl phosphonate (e.g., triethyl [¹³C]phosphonoacetate)
-
Anhydrous solvent (e.g., THF, DME)
-
Base (e.g., sodium hydride, DBU, potassium carbonate)
-
Aldehyde
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, add the base to the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the ¹³C labeled dialkyl phosphonate. Stir for 30-60 minutes at room temperature to ensure complete deprotonation.
-
Olefination: Cool the solution to 0 °C and slowly add a solution of the aldehyde in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the ¹³C labeled alkene by column chromatography. The water-soluble phosphate byproduct is typically easily removed during the aqueous work-up.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the general mechanism of the Wittig reaction, highlighting the path of the ¹³C label.
References
A Researcher's Guide to Quantitative Analysis: The Internal Standard Method
In the precise world of chemical analysis, particularly within pharmaceutical development and reaction monitoring, the accurate quantification of reaction products is paramount. The internal standard (IS) method stands as a cornerstone technique for achieving reliable and reproducible results.[1] An internal standard is a compound of a known concentration that is intentionally added to a sample to aid in the quantification of other components.[1] This guide provides an objective comparison of the internal standard method against other common quantitative techniques, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
The fundamental principle of quantitative chromatography is that the response measured for a compound, such as peak area or height, is directly proportional to its concentration.[2] The internal standard method leverages this principle by adding a fixed amount of a distinct, pure compound—the internal standard—to every standard and sample solution.[3][4] By analyzing the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively mitigated.[1][5] This normalization is the key to the enhanced precision and accuracy offered by the method.[6]
Comparison of Quantitative Methods
While the internal standard method is powerful, it is essential to understand its performance relative to other common analytical approaches, primarily the external standard method.
| Feature | Internal Standard Method | External Standard Method | Standard Addition Method |
| Principle | A known concentration of a non-analyte compound is added to all samples and standards. Quantification is based on the ratio of the analyte signal to the internal standard signal.[7] | A calibration curve is generated from standards of known concentrations. The sample's concentration is determined by comparing its signal to this curve.[2] | The sample is divided into aliquots, and known amounts of the analyte are "spiked" into each. The unknown concentration is found by extrapolation.[8] |
| Advantages | High precision and accuracy; corrects for variations in injection volume, solvent evaporation, and instrument response.[6][9] Minimizes matrix effects.[4] | Simple to perform and suitable for a large number of samples.[2] Does not require finding a suitable internal standard. | Effectively compensates for complex matrix effects where the sample composition affects the analyte signal.[8] |
| Disadvantages | Requires finding a suitable internal standard that is chemically similar to the analyte but well-separated chromatographically.[2][8] The internal standard must not be present in the original sample.[3] | Highly sensitive to variations in injection volume and instrument drift.[6][10] Does not account for matrix effects.[11] | Requires a larger amount of the sample and is more labor-intensive than other methods. |
| Best Suited For | Complex sample matrices, trace-level quantification, bioanalysis (LC-MS/MS), and when high precision is critical.[2][4] | Simple and well-characterized sample matrices, routine analyses, and when instrument performance is highly stable.[2][10] | Samples with significant and unknown matrix interference, such as environmental or clinical samples.[8] |
Illustrative Data: Correcting for Injection Variability
The true power of the internal standard method is evident when dealing with unavoidable experimental variations. Consider a scenario where the injection volume into a chromatograph varies between runs.
| Injection Run | Injection Volume (µL) | Analyte Peak Area (Raw) | IS Peak Area (Raw) | Analyte/IS Peak Area Ratio |
| 1 | 0.9 | 90,000 | 45,000 | 2.00 |
| 2 | 1.0 | 100,000 | 50,000 | 2.00 |
| 3 | 1.1 | 110,000 | 55,000 | 2.00 |
| 4 | 0.8 | 80,000 | 40,000 | 2.00 |
| %RSD | 14.1% | 14.1% | 14.1% | 0.0% |
As the data shows, while the raw peak areas for both the analyte and the internal standard fluctuate significantly with the injection volume, their ratio remains constant. This stable ratio is then used for quantification, eliminating the error introduced by injection variability.
Experimental Protocols
Protocol: Quantitative Analysis of a Reaction Product using GC-FID with an Internal Standard
This protocol outlines the steps for quantifying a target analyte in a reaction mixture using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Selection of an Internal Standard:
-
The internal standard must be a high-purity compound that is not present in the sample.[3]
-
It should be chemically similar to the analyte(s) of interest.[1]
-
It must be completely resolved from all other peaks in the chromatogram.[9]
-
It should be stable under the analysis conditions and not react with any sample components.[2]
2. Preparation of Stock Solutions:
-
Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the internal standard (e.g., 100 mg).[7] Dissolve it in a high-purity solvent (e.g., dichloromethane) in a volumetric flask (e.g., 100 mL) and dilute to the mark.[1]
-
Analyte Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the purified reaction product (analyte) in the same manner.
3. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by adding varying known amounts of the analyte stock solution to vials.[4]
-
To each calibration standard vial, add a constant, known amount of the Internal Standard Stock Solution.[5] For example, add 100 µL of the 1 mg/mL IS stock to each vial.
-
Dilute each standard to the same final volume with the solvent. This creates standards with a fixed concentration of the internal standard but varying concentrations of the analyte.[1]
4. Sample Preparation:
-
Accurately weigh or measure a known amount of the reaction mixture sample.
-
Add the same constant, known amount of the Internal Standard Stock Solution as was added to the calibration standards.[5]
-
Dilute the sample to the same final volume as the standards using the same solvent.
5. GC-FID Analysis:
-
Set up the GC-FID with an appropriate column and method conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate) to achieve good separation between the analyte, internal standard, and other reaction components.
-
Inject equal volumes of each calibration standard and the prepared sample(s).
6. Data Analysis and Quantification:
-
For each calibration standard, record the peak area of the analyte (A_analyte) and the peak area of the internal standard (A_IS).
-
Calculate the peak area ratio (A_analyte / A_IS) for each standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).[3]
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + b).[5]
-
For the reaction sample, calculate its peak area ratio from the chromatogram.
-
Use the calibration curve's linear equation to calculate the concentration of the analyte in the sample.
Visualizing the Workflow and Logic
Diagrams are crucial for understanding complex analytical processes. The following visualizations, created using the DOT language, illustrate the workflow and underlying principle of the internal standard method.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical diagram of how an internal standard corrects for experimental errors.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Video: Internal Standards for Quantitative Analysis [jove.com]
- 8. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 10. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
Unveiling Cellular Metabolism: A Comparative Guide to Isotopic Tracer Studies with Triethyl phosphonoacetate-13C2
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of Triethyl phosphonoacetate-13C2 as a potential metabolic tracer, juxtaposed with established alternatives. We will delve into its hypothetical application in tracing acetyl-CoA metabolism, supported by generalized experimental protocols and comparative data to inform your research decisions.
While Triethyl phosphonoacetate is well-known for its role in the Horner-Wadsworth-Emmons reaction, its 13C-labeled counterpart, this compound, presents an intriguing, albeit largely unexplored, potential as a tracer for metabolic pathways.[1][2][3] This guide will explore its prospective utility, particularly in tracking the flux of two-carbon units into central carbon metabolism, and compare its theoretical performance with widely-used isotopic tracers.
Probing Acetyl-CoA Metabolism: A Hypothetical Application
This compound is labeled in the phosphonoacetate moiety, which can be hypothetically metabolized to yield [1,2-13C2]acetyl-CoA. This positions it as a potential tool to study pathways branching from this central metabolic node, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. For this guide, we will proceed under the assumption that cellular esterases can hydrolyze this compound, making the labeled acetyl group bioavailable.
Comparative Analysis of Isotopic Tracers for Acetyl-CoA Metabolism
The choice of an isotopic tracer is contingent on the specific metabolic pathway under investigation and the analytical methods employed. While universally labeled tracers like [U-13C]glucose offer a broad overview of central carbon metabolism, specifically labeled tracers provide a more focused lens on particular reactions.[4]
| Feature | This compound (Hypothetical) | [1,2-13C2]Glucose | [U-13C5]Glutamine | [U-13C]Fatty Acids |
| Primary Application | Tracing acetyl-CoA and C2 unit metabolism. | Precise estimation of glycolysis and pentose phosphate pathway (PPP) fluxes.[5] | Tracing TCA cycle anaplerosis and amino acid metabolism.[5] | Measuring fatty acid oxidation and incorporation into complex lipids.[6][7] |
| Chemical Nature | Phosphonate ester. | Monosaccharide. | Amino acid. | Long-chain carboxylic acids. |
| Cellular Uptake | Likely passive diffusion and/or esterase-mediated uptake.[8][9] | Active transport via glucose transporters (GLUTs).[10] | Active transport via amino acid transporters. | Protein-mediated transport (e.g., CD36). |
| Metabolic Entry Point | Post-hydrolysis to acetyl-CoA. | Beginning of glycolysis. | Enters the TCA cycle via conversion to α-ketoglutarate. | Mitochondrial matrix via carnitine shuttle for β-oxidation. |
| Potential Off-Target Effects | Potential cytotoxicity or perturbation of phosphate-related pathways at high concentrations. | High glucose can induce the Warburg effect and alter metabolic phenotypes.[4] | Can influence cell signaling and nitrogen balance. | May alter membrane composition and signaling. |
Experimental Protocols
A generalized workflow for an isotopic tracer study is crucial for obtaining reliable and reproducible data. Below are detailed methodologies for a hypothetical experiment using this compound.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing this compound at a concentration determined by preliminary dose-response experiments to assess toxicity and optimal labeling.
-
Initiate Labeling: Remove the existing medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For metabolic flux analysis, a time-course experiment is recommended to ensure isotopic steady state is reached.[11]
Metabolite Quenching and Extraction
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to halt enzymatic activity.
-
Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and add the ice-cold extraction solvent to the cell pellet.
-
Vortex thoroughly and incubate at -80°C for at least 15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of a hypothetical metabolic pathway for this compound and a general experimental workflow.
Caption: Hypothetical metabolic fate of this compound.
Caption: General experimental workflow for isotopic tracer studies.
Conclusion
This compound represents a novel, yet-to-be-explored tool for metabolic research. Its potential to deliver a 13C2-labeled acetyl group into the cellular metabolic machinery opens up new avenues for investigating acetyl-CoA-centric pathways. However, its efficacy is contingent on cellular uptake and metabolism, which requires experimental validation. By comparing its hypothetical application with established tracers, researchers can make informed decisions about the most suitable tools for their specific research questions. The experimental protocols and visualizations provided in this guide offer a foundational framework for designing and interpreting isotopic tracer studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 8. Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake mechanism of metabolic-targeted gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Base Selection in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, prized for its ability to stereoselectively form alkenes, a critical functional group in many pharmaceutical agents and biologically active molecules.[1][2] A key determinant of the reaction's success, particularly its yield and the stereochemical outcome (the E/Z ratio of the resulting alkene), is the choice of base.[1][2] This guide provides a comparative analysis of various bases used in the HWE reaction, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Decisive Role of the Base in the HWE Reaction
The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion.[1][3] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is typically the rate-limiting step.[1][3] The choice of base influences not only the efficiency of this initial deprotonation but also the subsequent steps that determine the final E/Z ratio of the alkene product.[3] Strong bases are often required, but for substrates sensitive to harsh conditions, milder protocols have been developed.[1][3]
Comparative Performance of Common Bases
The selection of an appropriate base is contingent on several factors, including the acidity of the phosphonate, the reactivity of the carbonyl compound, and the stability of the reactants and products.[2] The following table summarizes quantitative data from various studies, showcasing the performance of different bases in the HWE reaction.
| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | -78 to 0 | 84 | 8:1 |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >95 | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | >95 | 99:1 |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | >95 | 5:95 |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -78 | >95 | 9:91 |
| Ethyl 2-(diarylphosphono)hexanoate | Benzaldehyde | NaH | THF | 0 | 93 | 97:3 |
| (EtO)₂P(O)CH₂CO₂-R-CHO | - | LiCl, DBU | MeCN or THF | rt | 52-82 | 89-99% E |
| (ArO)₂P(O)CH₂CO₂-R-CHO | - | NaH | THF | 0 | 69-93 | 89-100% Z |
| Ethyl 2-(diarylphosphono)propionate | trans-2-hexenal | KHMDS, 18-crown-6 | THF | -78 | >90 | 9:91 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for conducting the HWE reaction with a strong base (Sodium Hydride) and a milder base system (DBU/LiCl).
Protocol 1: (E)-Selective HWE Reaction Using Sodium Hydride
This protocol is a standard procedure for achieving (E)-alkenes from aldehydes and triethyl phosphonoacetate.[1]
Objective: To synthesize an (E)-alkene from an aldehyde and triethyl phosphonoacetate.
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) analysis indicates the complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired (E)-alkene.
Protocol 2: Mild (E)-Selective HWE Reaction Using DBU and Lithium Chloride
This protocol, often referred to as the Masamune-Roush conditions, is suitable for base-sensitive substrates.[3]
Objective: To synthesize an (E)-alkene using a mild base system suitable for sensitive substrates.
Methodology:
-
Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flask and dry under high vacuum with gentle heating. Allow the flask to cool under an inert atmosphere.
-
Add anhydrous acetonitrile (or THF) followed by the phosphonate ester (1.1 eq.).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the stirred suspension at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent.
-
Monitor the reaction by TLC until completion.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for a comparative study.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for a comparative study of bases in the HWE reaction.
References
A Comparative Guide to the Purity Assessment of Triethyl Phosphonoacetate-¹³C₂
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds in their synthetic and metabolic studies, the purity of these reagents is of paramount importance. This guide provides an objective comparison of Triethyl phosphonoacetate-¹³C₂ with its common alternatives in the Horner-Wadsworth-Emmons (HWE) reaction, focusing on methods for assessing their purity. This guide includes detailed experimental protocols and presents quantitative data in a clear, comparative format.
Introduction to Horner-Wadsworth-Emmons Reagents
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. Triethyl phosphonoacetate is a staple reagent for this transformation, typically yielding the thermodynamically favored (E)-alkene. For applications requiring the (Z)-alkene, alternative reagents such as those developed by Still & Gennari and Ando are employed. The isotopic labeling of these reagents, as with Triethyl phosphonoacetate-¹³C₂, allows for their use as tracers in metabolic studies and as internal standards in quantitative analysis.
Comparison of HWE Reagents
The choice of HWE reagent is primarily dictated by the desired stereochemical outcome of the olefination reaction.
| Reagent | Typical Stereoselectivity | Key Features |
| Triethyl phosphonoacetate | (E)-selective | Readily available, cost-effective, reliable for the synthesis of (E)-α,β-unsaturated esters. |
| Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) | (Z)-selective | Utilizes electron-withdrawing trifluoroethyl groups to favor the kinetic (Z)-product. Often requires strong, non-nucleophilic bases. |
| Ando Reagents (e.g., ethyl (diarylphosphono)acetates) | (Z)-selective | Employs bulky aryl groups on the phosphonate to sterically direct the reaction towards the (Z)-isomer. Can often be used with milder bases. |
Purity Assessment Methodologies
The purity of phosphonate reagents is critical to ensure accurate dosing, reliable reaction yields, and unambiguous interpretation of analytical data. Several analytical techniques are employed for this purpose, each with its own strengths and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2] ¹H-qNMR is commonly used, but ³¹P-qNMR can also be a powerful tool for organophosphorus compounds, offering simpler spectra and direct quantification of phosphorus-containing species.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying impurities. For polar phosphonates, which can be challenging to retain on standard reversed-phase columns, techniques like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for volatile and thermally stable organophosphorus compounds.[5][6][7] It is particularly useful for identifying and quantifying trace impurities.
Comparative Purity Data
| Analytical Technique | Triethyl phosphonoacetate-¹³C₂ | Still-Gennari Reagents | Ando Reagents |
| ¹H-qNMR | Excellent for absolute purity determination. The ¹³C-labeling pattern can be confirmed. | Good for purity assessment. Signals from the trifluoroethyl groups need to be considered. | Complex aromatic signals may require higher field strengths for accurate integration. |
| ³¹P-qNMR | Excellent for quantifying the main phosphonate species and phosphorus-containing impurities. | Provides a clear signal for the main component. | Can be used to quantify the main phosphonate and related impurities. |
| HPLC-UV | Requires a suitable chromophore or derivatization for sensitive detection. | The aromatic rings in some variants may provide sufficient UV absorbance. | The aryl groups provide strong UV absorbance, making this a suitable method. |
| LC-MS | Excellent for identifying and quantifying both polar and non-polar impurities. | Good for impurity profiling, especially with ESI-MS. | Well-suited for identifying and quantifying a range of impurities. |
| GC-MS | Suitable for analyzing volatile impurities and degradation products. | Can be used if the reagent is sufficiently volatile and thermally stable. | May not be suitable for less volatile diaryl phosphonates. |
Experimental Protocols
General Sample Preparation for Purity Analysis
Accurately weigh approximately 10-20 mg of the phosphonate reagent into a volumetric flask and dissolve in a suitable deuterated solvent (for qNMR) or HPLC/GC grade solvent. For qNMR, a certified internal standard with a known purity should be added.
¹H-qNMR Spectroscopy Protocol
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable solvent.
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest.
-
Pulse angle: 90°.
-
Number of scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
HPLC-UV Protocol (General for Ando Reagents)
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the aryl groups (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Quantification: Area percent method or external standard calibration.
GC-MS Protocol (for Volatile Impurities)
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A suitable temperature ramp to separate volatile impurities.
-
MS Detection: Electron ionization (EI) with a full scan or selected ion monitoring (SIM) for target impurities.
Mandatory Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Metabolic Fate of the ¹³C₂-Labeled Product
The product of the HWE reaction using Triethyl phosphonoacetate-¹³C₂ is a ¹³C₂-labeled α,β-unsaturated ester. This molecule can be used as a tracer to study various metabolic pathways, including fatty acid biosynthesis. The ¹³C₂-label can be traced as it is incorporated into larger molecules.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethyl phosphonoacetate (867-13-0) 1H NMR spectrum [chemicalbook.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Impurity profiling of a chemical weapon precursor for possible forensic signatures by comprehensive two-dimensional gas chromatography/mass spectrometry and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Triethyl phosphonoacetate-¹³C₂: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Triethyl phosphonoacetate-¹³C₂ is paramount. This guide provides a clear, procedural framework for its proper handling and disposal, minimizing environmental impact and ensuring a safe laboratory environment.
Triethyl phosphonoacetate-¹³C₂, while labeled with stable isotopes that do not pose a radiological threat, retains the chemical hazards of the parent compound. It is classified as a hazardous substance that can cause skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, adherence to strict disposal protocols is essential.
Immediate Safety and Spill Response
In the event of a spill or accidental release, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling spills or waste, ensure the following PPE is worn:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses as per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Hand Protection | Appropriate chemical-resistant gloves.[3] |
| Body Protection | Impervious clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of vapors or mists.[5] |
Spill Containment and Cleanup Protocol:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors[1][2][3][6].
-
Prevent Further Spillage: If safe to do so, prevent further leakage or spillage[1][4][6].
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to soak up the spilled substance[1][3][5].
-
Collect and Store: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste[1][5][6].
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
Disposal of Triethyl phosphonoacetate-¹³C₂ must be conducted in compliance with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Treat all Triethyl phosphonoacetate-¹³C₂ waste, including empty or uncleaned containers, as hazardous waste[1].
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1].
-
Keep the waste in its original container or a compatible, properly sealed, and labeled secondary container[1].
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("Triethyl phosphonoacetate-¹³C₂"), and any other information required by your institution.
-
-
Storage:
-
Engage a Licensed Disposal Company:
-
The disposal of Triethyl phosphonoacetate-¹³C₂ must be handled by a licensed and qualified hazardous waste disposal company[1].
-
Contact your institution's EHS office to arrange for pickup and disposal.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Triethyl phosphonoacetate-¹³C₂.
References
Personal protective equipment for handling Triethyl phosphonoacetate-13C2
Essential Safety and Handling Guide for Triethyl phosphonoacetate-13C2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and data are compiled to ensure safe laboratory operations and proper disposal.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 226.16 g/mol |
| Boiling Point | 142-145 °C at 9 mmHg |
| Density | 1.13 g/mL at 25 °C |
| Refractive Index | n20/D 1.431 |
| Flash Point | 105 °C (221 °F) - closed cup |
| Isotopic Purity | 99 atom % 13C |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure laboratory safety. This compound is an irritant and requires careful management.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Respiratory Protection: A dust mask type N95 (US) is recommended. Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Handling Procedures
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing vapor, mist, or gas.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Use with adequate ventilation.[1]
-
Keep the container tightly closed when not in use.[1]
Storage
-
Store in a tightly closed container.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency and correct disposal of waste are crucial for safety and environmental protection.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
Spill and Leak Procedures
-
Ensure adequate ventilation.[1]
-
Use proper personal protective equipment as indicated in the PPE section.[1]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth).[1]
-
Place the absorbed material into a suitable, closed container for disposal.[1][2]
-
Clean up spills immediately, observing all safety precautions.[1]
Disposal Plan
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Waste generators must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
Do not mix with other waste. Leave chemicals in their original containers.[2]
-
Handle uncleaned containers as you would the product itself.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety and disposal procedures at each step.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
